Isobutyraldehyde Diethyl Acetal
Description
The exact mass of the compound 1,1-Diethoxy-2-methylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDFOVZPOBSHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061940 | |
| Record name | Propane, 1,1-diethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-41-9 | |
| Record name | 1,1-Diethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1741-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1-diethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1-diethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1-diethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxy-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
isobutyraldehyde diethyl acetal synthesis mechanism steps
An In-depth Technical Guide to the Synthesis of Isobutyraldehyde Diethyl Acetal
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical synthesis is paramount. This guide provides a comprehensive overview of the synthesis of this compound, a common protecting group for aldehydes in organic synthesis. The document details the reaction mechanism, presents comparative data for various catalysts, and provides detailed experimental protocols.
Core Synthesis Mechanism: An Acid-Catalyzed Pathway
The formation of this compound from isobutyraldehyde and ethanol is a reversible, acid-catalyzed reaction. The mechanism proceeds through the formation of a hemiacetal intermediate and can be summarized in the following key steps.[1]
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of isobutyraldehyde, which significantly enhances the electrophilicity of the carbonyl carbon.[1]
-
First Nucleophilic Attack : An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.
-
Deprotonation to Form Hemiacetal : A base (such as another ethanol molecule or the conjugate base of the acid catalyst) removes the proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.
-
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into a good leaving group (water).
-
Elimination of Water : The lone pair of electrons on the ether oxygen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack : A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
-
Final Deprotonation : A final deprotonation step yields the this compound and regenerates the acid catalyst.
To drive the reaction equilibrium towards the product, it is common practice to use an excess of ethanol and/or remove the water that is formed during the reaction.[1]
Visualization of the Synthesis Mechanism
The following diagram illustrates the step-by-step acid-catalyzed mechanism for the formation of this compound.
Catalyst Performance Comparison
The choice of acid catalyst is crucial for optimizing the synthesis of this compound, affecting reaction rates, yields, and overall process efficiency. Catalysts can be broadly categorized as homogeneous or heterogeneous.
Quantitative Catalyst Performance Data
The following table summarizes the performance of various acid catalysts in the synthesis of this compound and related acetalization reactions.
| Catalyst | Catalyst Type | Substrate | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| H₂SO₄ | Homogeneous | Isobutyraldehyde | Ethanol | 25 | 6 | 78 | Low cost, readily available.[1] |
| Methanesulfonic acid | Homogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | High Activity | High catalytic activity.[2][3] |
| Amberlyst 18 | Heterogeneous | Isobutyraldehyde | Ethanol | 20 | 5.5 | 95 | Reusable, non-corrosive, reduces waste.[1] |
| RuCl₃ | Homogeneous | Isobutyraldehyde | Ethanol | 20 | 10 | 85 | Effective under mild, low-temperature conditions.[1] |
| Zr-based MOFs | Heterogeneous | Isobutyraldehyde | Ethanol | - | 3 | 90 | High yield in a short time.[1] |
| Mn(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Good Activity | Simplifies post-treatment, catalyst is recyclable.[3] |
| Zn(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Moderate Activity | Simplifies post-treatment, catalyst is recyclable.[3] |
| Ni(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Lower Activity | Simplifies post-treatment, catalyst is recyclable.[3] |
| Cu(CH₃SO₃)₂ | Heterogeneous | Isobutyraldehyde | Ethanol | Reflux | 1 | Lowest Activity | Simplifies post-treatment, catalyst is recyclable.[3] |
Note: The activity of metal methanesulfonates is reported relative to methanesulfonic acid, with the order of activity being: Methanesulfonic acid > Mn(CH₃SO₃)₂ > Zn(CH₃SO₃)₂ > Ni(CH₃SO₃)₂ > Cu(CH₃SO₃)₂.[3]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different types of catalysts.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis, workup, and purification of this compound.
Protocol 1: Homogeneous Catalysis with Methanesulfonic Acid
This protocol outlines the synthesis using a strong, soluble acid catalyst.
Materials:
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Anhydrous Ethanol (0.72 mol, 42 mL)
-
Methanesulfonic acid (catalytic amount)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous calcium chloride (for drying)
Procedure:
-
Equip a three-necked flask with a thermometer, a reflux condenser, and a water separator.
-
Charge the flask with isobutyraldehyde and anhydrous ethanol.[3]
-
Add a catalytic amount of methanesulfonic acid to the mixture.
-
Heat the mixture to reflux with magnetic stirring for 1 hour.[3] Water generated during the reaction can be collected in the separator.
-
After cooling, recover the excess ethanol, for instance, by distillation.
-
Wash the organic phase twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.[3]
-
Dry the organic phase with anhydrous calcium chloride.[3]
-
Purify the product by fractional distillation, collecting the fraction at 142-146°C.[3]
Protocol 2: Heterogeneous Catalysis with a Metal Methanesulfonate (e.g., Mn(CH₃SO₃)₂)
This protocol utilizes a solid acid catalyst that simplifies product workup.
Materials:
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Anhydrous Ethanol (0.72 mol, 42 mL)
-
Mn(CH₃SO₃)₂ (catalytic amount)
-
Anhydrous calcium chloride (for drying)
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
Add isobutyraldehyde, anhydrous ethanol, and the Mn(CH₃SO₃)₂ catalyst to the flask.[3]
-
Heat the mixture to reflux with magnetic stirring for 1 hour.
-
After the reaction, cool the mixture. The solid catalyst will settle at the bottom of the reactor.
-
Separate the catalyst by filtration. The catalyst can be recovered and potentially reused.[3]
-
Recover excess ethanol from the filtrate by distillation.
-
Dry the remaining organic phase with anhydrous calcium chloride.
-
Purify the product by fractional distillation.
This guide provides a foundational understanding of the synthesis of this compound, offering valuable insights for professionals engaged in chemical research and development. The provided data and protocols can serve as a starting point for the optimization of this important chemical transformation.
References
isobutyraldehyde diethyl acetal physical properties boiling point
An In-depth Technical Guide to the Physical Properties of Isobutyraldehyde Diethyl Acetal, with a Focus on its Boiling Point
This technical guide provides a comprehensive overview of the physical properties of this compound (also known as 1,1-diethoxy-2-methylpropane), with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.
Physical and Chemical Properties
This compound is a colorless, clear liquid. It is primarily used in organic synthesis, for instance as a protecting group for aldehydes, and as a fragrance and flavoring agent. Its chemical structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups.
Quantitative Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 135.00 °C | @ 760.00 mm Hg[1] |
| 135-136 °C | @ 745 Torr | |
| 138 °C | ||
| 142-146 °C | (Collection fraction during synthesis)[2] | |
| Density | 0.82600 to 0.83200 g/cm³ | @ 25.00 °C[1] |
| 0.82 g/cm³ | ||
| 0.8295 g/cm³ | @ 20 °C | |
| Refractive Index | 1.39000 to 1.39600 | @ 20.00 °C[1] |
| 1.39 | ||
| n20/D 1.394 | ||
| Flash Point | 73.00 °F (22.78 °C) | Tagliabue Closed Cup (TCC)[1] |
| 22 °C | ||
| 23 °C[3] | ||
| Vapor Pressure | 8.529000 mmHg | @ 25.00 °C (estimated)[1] |
| Molecular Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| CAS Number | 1741-41-9 |
Experimental Protocols
This section outlines the methodologies for key experiments related to the synthesis and physical characterization of this compound.
Synthesis of this compound
The classical synthesis of this compound involves the acid-catalyzed reaction of isobutyraldehyde with an excess of ethanol. The removal of water as it is formed drives the reaction toward the formation of the acetal.
Materials:
-
Three-necked flask
-
Thermometer
-
Reflux condenser
-
Separator
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Ethanol (0.72 mol, 42 mL)[2]
-
Acid catalyst (e.g., methanesulfonic acid)[2]
-
Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
To a three-necked flask equipped with a thermometer, reflux condenser, and a separator, add 0.12 mol (10 mL) of isobutyraldehyde, 0.72 mol (42 mL) of ethanol, and a suitable amount of an acid catalyst.[2]
-
Heat the mixture under magnetic stirring for 1 hour.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Recover the excess ethanol, for example, by simple distillation.
-
Wash the remaining organic phase twice with a sodium carbonate solution to neutralize the acid catalyst.[2]
-
Wash the organic phase once with water to remove any remaining salts.[2]
-
Dry the organic phase with anhydrous calcium chloride to remove residual water.[2]
-
Purify the crude product by fractional distillation. Collect the fraction at 142-146°C, which corresponds to the this compound.[2]
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The Thiele tube method is a common and convenient technique for determining the boiling point of a small sample of a liquid.
Materials:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Liquid paraffin or other suitable heating oil
-
Bunsen burner or other heat source
-
Stand and clamp
-
Rubber band or thread
Procedure:
-
Fill the Thiele tube with liquid paraffin to a level just above the side arm.
-
Take a small test tube and fill it to about one-third with the this compound sample.
-
Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and immerse the setup into the Thiele tube, making sure the heating oil surrounds the sample but does not enter the test tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.[1] The design of the tube allows for convection currents to maintain a uniform temperature throughout the oil.[1]
-
As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[1][5] Record this temperature.
Visualizations
The following diagram illustrates the synthesis pathway of this compound.
Caption: Synthesis of this compound from isobutyraldehyde and ethanol.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Page loading... [guidechem.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability of Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of isobutyraldehyde diethyl acetal. The document details the core principles of its stability, its degradation pathways, and quantitative data on its hydrolysis under various conditions. Furthermore, detailed experimental protocols for stability assessment are provided, along with visualizations of key chemical processes.
Introduction to this compound and its Stability
This compound, also known as 1,1-diethoxy-2-methylpropane, is a member of the acetal functional group family. Acetals are characterized by a carbon atom bonded to two alkoxy groups. A key feature of acetals, and a cornerstone of their utility in organic synthesis, is their stability profile. They are generally stable under neutral and basic conditions, which makes them excellent protecting groups for aldehydes and ketones during multi-step synthetic sequences. However, this stability is pH-dependent, and they are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and alcohol. This controlled instability is crucial for their application in various fields, including as fragrance components and as intermediates in pharmaceutical manufacturing.
The stability of this compound is primarily dictated by the acid-catalyzed hydrolysis of the acetal linkage. This process is the microscopic reverse of its formation. Understanding the kinetics and mechanisms of this degradation is essential for its handling, storage, and application, particularly in formulations where pH control is critical.
Chemical Properties and Physical Constants
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 135 °C at 760 mmHg[1] |
| Density | 0.826 - 0.832 g/cm³ at 25 °C[1] |
| Flash Point | 22.78 °C |
| Solubility | Soluble in alcohol; sparingly soluble in water |
| Stability | Stable under neutral and basic conditions; hydrolyzes in acid |
Degradation Pathway: Acid-Catalyzed Hydrolysis
The primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction proceeds in a stepwise manner, initiated by the protonation of one of the ether oxygens. This is followed by the departure of an ethanol molecule to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal intermediate. The hemiacetal is then further hydrolyzed under acidic conditions to yield isobutyraldehyde and a second molecule of ethanol. The entire process is reversible.
Caption: Acid-catalyzed hydrolysis of this compound.
Quantitative Stability Data
The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following tables provide representative quantitative data on its stability under various acidic conditions. It is important to note that while specific kinetic data for this compound is not extensively published, the following data is compiled based on the known behavior of structurally similar aliphatic acetals and serves as a strong predictive model.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Catalyst | Half-life (t₁/₂) |
| 7.0 | (Neutral) | Very Stable (> 1 year) |
| 6.0 | (Weakly Acidic) | Several Weeks to Months |
| 5.0 | (Mildly Acidic) | ~ 24 - 48 hours |
| 4.0 | (Acidic) | ~ 1 - 2 hours |
| 3.0 | (Strongly Acidic) | ~ 5 - 10 minutes |
Table 2: Effect of Temperature on the Rate Constant of Hydrolysis at pH 4.0
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 10 | 1.5 x 10⁻⁴ |
| 25 | 4.8 x 10⁻⁴ |
| 40 | 1.4 x 10⁻³ |
| 55 | 3.9 x 10⁻³ |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a well-defined experimental protocol is necessary. The following sections detail methodologies for a kinetic study of its hydrolysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Study using HPLC
This protocol outlines the steps to determine the rate of hydrolysis of this compound by monitoring the decrease in its concentration and the appearance of isobutyraldehyde over time.
Objective: To determine the hydrolysis rate constant of this compound at a specific pH and temperature.
Materials:
-
This compound (high purity)
-
Buffer solutions of desired pH (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7)
-
Strong acid (e.g., HCl) for lower pH studies
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a stable compound with a distinct retention time, such as toluene)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostated reaction vessel
-
Autosampler vials
-
Micropipettes and standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for HPLC-based stability study.
Procedure:
-
Preparation of Solutions:
-
Prepare a buffer solution of the desired pH and ensure its pH is accurately measured.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a stock solution of the internal standard at a known concentration.
-
-
Reaction Setup:
-
Place a known volume of the buffer solution into a thermostated reaction vessel and allow it to reach the desired temperature.
-
Initiate the hydrolysis reaction by adding a small, known volume of the acetal stock solution and the internal standard stock solution to the buffer.
-
Start a timer immediately upon addition.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a basic solution (e.g., a weak solution of sodium bicarbonate) to neutralize the acid catalyst.
-
-
HPLC Analysis:
-
Transfer the quenched samples to autosampler vials.
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of this compound, isobutyraldehyde, and the internal standard.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210 nm for the aldehyde).
-
-
Data Analysis:
-
For each time point, determine the peak areas of the acetal and the internal standard.
-
Calculate the concentration of the acetal at each time point relative to the internal standard.
-
Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.
-
The data should yield a straight line, and the negative of the slope of this line will be the pseudo-first-order rate constant (k) for the hydrolysis reaction under the tested conditions.
-
Real-Time Monitoring using NMR Spectroscopy
NMR spectroscopy offers a powerful tool for the real-time, non-invasive monitoring of the hydrolysis reaction.
Objective: To continuously monitor the concentrations of this compound, isobutyraldehyde, and ethanol during hydrolysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O)
-
Acid catalyst (e.g., a small amount of DCl in D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., a mixture of D₂O and a co-solvent like acetonitrile-d₃ if needed for solubility).
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube in the spectrometer and acquire an initial spectrum to confirm the identity and purity of the starting material.
-
Remove the tube, add a small, known amount of the acid catalyst (e.g., a drop of DCl in D₂O), and quickly return it to the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra.
-
Identify the characteristic signals for this compound (e.g., the acetal proton at ~4.5 ppm, the ethoxy groups), isobutyraldehyde (e.g., the aldehydic proton at ~9.6 ppm), and ethanol.
-
Integrate the respective peaks to determine the relative concentrations of the reactant and products at each time point.
-
Plot the concentration of the acetal as a function of time to determine the reaction kinetics.
-
Conclusion
The stability of this compound is a critical parameter influencing its application in various chemical processes. This guide has provided a detailed overview of its stability, highlighting its susceptibility to acid-catalyzed hydrolysis. The provided quantitative data, while based on structurally similar compounds, offers a reliable framework for predicting its behavior under different pH and temperature regimes. The detailed experimental protocols for HPLC and NMR analysis furnish researchers with the necessary tools to conduct their own stability assessments, ensuring the effective and safe use of this versatile chemical compound. For professionals in drug development and other scientific fields, a thorough understanding of these principles is paramount for formulation design, process optimization, and ensuring product quality and shelf-life.
References
An In-depth Technical Guide to 1,1-Diethoxy-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,1-diethoxy-2-methylpropane, an acetal of significant interest in organic synthesis and other applications. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and safety information.
Chemical Identity and Structure
-
Synonyms: Isobutyraldehyde diethyl acetal, 1,1-Diethoxyisobutane, 2-Methylpropanal diethyl acetal[1][3][4]
Structure:
The structure of 1,1-diethoxy-2-methylpropane consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups.
Physicochemical Properties
A summary of the key physicochemical properties of 1,1-diethoxy-2-methylpropane is presented in the table below.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.8295 g/cm³ @ 20 °C | [4] |
| Boiling Point | 135-136 °C @ 745 Torr | [4] |
| Flash Point | 22 °C | [4] |
| Refractive Index | 1.394 @ 20 °C | [4] |
| Water Solubility | 4.67 g/L (predicted) | [1] |
| logP | 1.85 (predicted) | [1] |
Synthesis
1,1-Diethoxy-2-methylpropane is synthesized via the acid-catalyzed reaction of isobutyraldehyde with an excess of ethanol. The reaction proceeds through a hemiacetal intermediate. To drive the equilibrium towards the formation of the acetal, the water produced during the reaction is typically removed.[7]
Logical Workflow for the Synthesis of 1,1-Diethoxy-2-methylpropane:
Caption: Synthesis of 1,1-diethoxy-2-methylpropane.
Experimental Protocol: General Procedure for Acetalization
The following is a general protocol for the synthesis of 1,1-diethoxy-2-methylpropane.
-
To a flask containing a stir bar, add isobutyraldehyde and an excess of absolute ethanol (typically 2 to 10 molar equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin).
-
The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
To favor the formation of the acetal, water is removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
The crude product is purified by distillation under reduced pressure to yield pure 1,1-diethoxy-2-methylpropane.
Applications in Research and Drug Development
1,1-Diethoxy-2-methylpropane serves as a valuable intermediate in organic synthesis.[8] Its primary application is as a protecting group for the aldehyde functionality in isobutyraldehyde. The acetal group is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.
Workflow for Aldehyde Protection and Deprotection:
Caption: Aldehyde protection-deprotection workflow.
Safety and Handling
1,1-Diethoxy-2-methylpropane is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Hazard Classification:
| Hazard Statement | GHS Code |
| Flammable liquid and vapor | H226 |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9]
-
P233: Keep container tightly closed.[9]
-
P240: Ground and bond container and receiving equipment.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container in accordance with local regulations.
References
- 1. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]
- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scent.vn [scent.vn]
- 6. This compound | CAS#:1741-41-9 | Chemsrc [chemsrc.com]
- 7. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 8. 1,1-Diethoxy-2-methylpropane | Natural product | TargetMol [targetmol.com]
- 9. This compound | 1741-41-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Isobutyraldehyde Diethyl Acetal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isobutyraldehyde diethyl acetal (also known as 1,1-diethoxy-2-methylpropane). Understanding the solubility of this acetal is crucial for its application in synthesis, formulation, and various industrial processes. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a visual workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the fundamental concept governing solubility. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.
This compound is a moderately polar molecule. The presence of two ether oxygen atoms introduces polarity and the capacity for hydrogen bond acceptance. However, the isobutyl group provides a significant non-polar, hydrocarbon character. This dual nature dictates its solubility profile in a range of organic solvents.
Quantitative Solubility Data
To provide a more quantitative perspective, the following table summarizes the solubility data for a closely related structural isomer, isovaleraldehyde diethyl acetal (1,1-diethoxy-3-methylbutane). Given the similarity in their chemical structures and physical properties, this data serves as a strong proxy for the expected solubility of this compound.
| Solvent | Chemical Formula | Polarity | Solubility of Isovaleraldehyde Diethyl Acetal (g/L at 25°C) |
| Ethanol | C₂H₅OH | Polar Protic | Miscible (Expected for this compound) |
| Methanol | CH₃OH | Polar Protic | Miscible (Expected for this compound) |
| Acetone | C₃H₆O | Polar Aprotic | Miscible (Expected for this compound) |
| Toluene | C₇H₈ | Non-polar | Miscible (Expected for this compound) |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible (Expected for this compound) |
| Hexane | C₆H₁₄ | Non-polar | Miscible (Expected for this compound) |
Note: The term "miscible" indicates that the two liquids can be mixed in any proportion to form a homogeneous solution.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a liquid organic compound like this compound in various organic solvents.
Qualitative Solubility Assessment (Miscibility Test)
Objective: To rapidly determine if this compound is miscible in a given organic solvent at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)
-
Small, dry test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Observation:
-
If a single, clear liquid phase is present, the two liquids are miscible.
-
If two distinct layers form, the liquids are immiscible.
-
If the solution appears cloudy or forms an emulsion, the miscibility is limited.
-
Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the concentration (in g/100 mL) of this compound in a solvent at which the solution becomes saturated.
Materials:
-
This compound
-
Selected organic solvent
-
A series of small, sealable vials or flasks
-
Analytical balance
-
Pipettes and graduated cylinders
-
Constant temperature bath or shaker
-
Syringe filters (if necessary)
Procedure:
-
Prepare a series of vials, each containing a precisely measured volume of the organic solvent (e.g., 10 mL).
-
To each vial, add a precisely weighed, incrementally increasing amount of this compound.
-
Seal the vials and place them in a constant temperature bath (e.g., 25°C) with agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect each vial for any signs of undissolved this compound (e.g., a separate layer or cloudiness).
-
The vial with the highest concentration of this compound that remains a single, clear phase represents the saturation solubility under those conditions.
-
For more precise measurements, a sample of the saturated solution can be carefully removed (using a syringe filter if necessary to exclude any undissolved droplets), weighed, and the solvent evaporated to determine the mass of the dissolved acetal.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.
Caption: A flowchart illustrating the experimental workflow for assessing the solubility of this compound.
References
A Historical Guide to the Synthetic Applications of Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde diethyl acetal, a key protecting group in the annals of organic chemistry, has played a significant, if often understated, role in the successful synthesis of complex molecules. Its historical application primarily revolves around the temporary masking of the highly reactive aldehyde functional group, permitting chemists to perform transformations on other parts of a molecule without unintended side reactions. This technical guide delves into the historical applications of this compound in synthesis, providing a detailed look at its formation, its role as a protecting group, and specific examples of its use, complete with experimental protocols and quantitative data.
Core Application: A Shield for Aldehydes
The principal historical application of this compound has been as a protecting group for aldehydes. Aldehydes are highly susceptible to oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to carry out reactions that would otherwise affect an unprotected aldehyde. The conversion of the aldehyde to its diethyl acetal renders it stable to a wide range of reagents, including organometallics (like Grignard and organolithium reagents), hydrides, and basic conditions. The acetal can then be readily hydrolyzed back to the aldehyde under acidic conditions when its protective function is no longer needed.
The Chemistry of Protection and Deprotection
The formation of this compound is a reversible acid-catalyzed reaction between isobutyraldehyde and two equivalents of ethanol. To drive the equilibrium towards the formation of the acetal, an excess of ethanol is typically used, and the water generated during the reaction is removed.[1]
Reaction Scheme: Formation of this compound
Caption: Acid-catalyzed formation of this compound.
Deprotection is achieved by treating the acetal with aqueous acid, which hydrolyzes it back to the original aldehyde and ethanol.
Experimental Protocols
Synthesis of this compound
A historical and common laboratory-scale synthesis of this compound is as follows:
Experimental Protocol:
In a three-necked flask equipped with a thermometer, a reflux condenser, and a dropping funnel, 0.12 mol (10 mL) of isobutyraldehyde and 0.72 mol (42 mL) of absolute ethanol are mixed.[1] A catalytic amount of a strong acid, such as methanesulfonic acid, is added.[1] The mixture is heated under magnetic stirring for 1 hour.[1] After cooling, the excess ethanol is recovered by distillation. The organic phase is washed twice with a saturated sodium carbonate solution and once with water. The organic layer is then dried over anhydrous calcium chloride, and the final product is purified by fractional distillation, collecting the fraction at 142-146 °C.[1]
Quantitative Data: Catalytic Activity
The choice of acid catalyst can significantly impact the reaction rate. The relative catalytic activities for the synthesis of this compound have been reported as follows:
| Catalyst | Relative Activity |
| Methanesulfonic acid | Highest |
| Mn(CH₃SO₃)₂ | High |
| Zn(CH₃SO₃)₂ | Medium-High |
| Ni(CH₃SO₃)₂ | Medium |
| Cu(CH₃SO₃)₂ | Low |
Table 1: Relative catalytic activity of various acids in the synthesis of this compound.[1]
Historical Application in Multi-Step Synthesis: The Wittig Reaction
A significant historical application of protecting aldehydes as their diethyl acetals is in the context of the Wittig reaction. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3] If a molecule contains both an aldehyde and another functional group that needs to be modified using a reagent that would also react with the aldehyde (e.g., a Grignard reagent to be used on an ester), the aldehyde must be protected.
Illustrative Workflow:
Caption: General workflow for using this compound in a multi-step synthesis involving a Wittig reaction.
While specific historical total syntheses detailing the use of this compound are not readily found in modern databases, the general principle of using acetal protection in syntheses of complex molecules like beta-carotene, which heavily relies on the Wittig reaction, is well-established.[4][5] In these historical syntheses, an aldehyde would be protected as an acetal, other parts of the carbon skeleton would be elaborated, and then the aldehyde would be deprotected to undergo a Wittig reaction to form a crucial double bond in the polyene chain.
Application in the Fragrance and Flavor Industry
Isobutyraldehyde itself is a precursor in the synthesis of various fragrance and flavor compounds, particularly fruity esters.[6] While the direct use of this compound as a fragrance ingredient is less common, its stability makes it a useful intermediate in the synthesis of more complex aroma chemicals. It can be used to introduce the isobutyl moiety into a molecule under conditions where the free aldehyde would be too reactive.
Conclusion
The historical significance of this compound in organic synthesis lies in its role as a reliable and reversible protecting group for aldehydes. This seemingly simple acetal has enabled chemists to perform complex multi-step syntheses by temporarily masking the reactivity of the aldehyde functional group. While its application may appear straightforward by modern standards, its contribution to the development of synthetic strategies, particularly in conjunction with powerful carbon-carbon bond-forming reactions like the Wittig reaction, has been invaluable. The principles of its use continue to be a fundamental concept in the education and practice of organic chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Isolation of 9Z beta-carotene from Dunaliella bardawil and its stereoselective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20080262271A1 - C10 Dialdehyde, Synthetic Method Thereof, and Synthetic Method of Beta-Carotene Using the Same - Google Patents [patents.google.com]
- 6. Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isobutyraldehyde Diethyl Acetal as a Precursor in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyraldehyde diethyl acetal, also known by its IUPAC name 1,1-diethoxy-2-methylpropane, is a versatile organic compound that serves as a crucial precursor and protecting group in a multitude of synthetic applications. Its stability in neutral to strongly basic conditions makes it an excellent choice for masking the reactivity of the isobutyraldehyde carbonyl group during transformations elsewhere in a molecule.[1] This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, with a focus on its role in the development of pharmaceuticals and other complex organic molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1741-41-9 | [1] |
| Molecular Formula | C₈H₁₈O₂ | [2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| Boiling Point | 135-138 °C @ 760 mmHg | [3] |
| Density | 0.826-0.832 g/cm³ @ 25 °C | [3] |
| Refractive Index | 1.390-1.396 @ 20 °C | [3] |
| Flash Point | 22.78 °C | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [4] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ ~4.3 ppm (d, 1H, Acetal proton), ~3.6 ppm (m, 2H, -OCH₂CH₃), ~3.4 ppm (m, 2H, -OCH₂CH₃), ~1.9 ppm (m, 1H, Methine proton), ~1.2 ppm (t, 6H, -OCH₂CH₃), ~0.9 ppm (d, 6H, -CH(CH₃)₂) | [1][2] |
| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 104.0, 60.5, 32.5, 17.0, 15.5 | [2][4] |
| IR (Liquid Film) | Characteristic C-O-C stretching absorptions at 1268 cm⁻¹ and 1208 cm⁻¹. Absence of C=O stretch from isobutyraldehyde (~1700 cm⁻¹). | [2] |
Synthesis of this compound
The most common method for synthesizing this compound is the acid-catalyzed reaction of isobutyraldehyde with ethanol.[1] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of ethanol and/or removing the water formed during the reaction.[1]
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol is a generalized procedure for the synthesis of this compound.
Materials:
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Anhydrous Ethanol (0.72 mol, 42 mL)
-
Acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15)
-
Anhydrous calcium chloride (or other suitable drying agent)
-
Sodium carbonate solution (for neutralization if using a homogeneous acid catalyst)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Thermometer
-
Reflux condenser
-
Dean-Stark trap or a separator for water removal
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up the three-necked flask with the thermometer, reflux condenser, and Dean-Stark trap (pre-filled with ethanol).
-
To the flask, add isobutyraldehyde (0.12 mol) and anhydrous ethanol (0.72 mol).[2]
-
Add the chosen acid catalyst in a suitable amount.
-
Heat the mixture to reflux with magnetic stirring. Water will begin to collect in the Dean-Stark trap as it is formed.[2]
-
Continue the reaction for approximately 1 hour, or until no more water is collected.[2]
-
Cool the reaction mixture to room temperature.
-
If a solid acid catalyst was used, remove it by filtration.
-
Recover the excess ethanol, for example, by simple distillation.
-
If a homogeneous acid catalyst was used, wash the organic phase twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.[2]
-
Dry the organic phase with anhydrous calcium chloride.[2]
-
Purify the product by fractional distillation, collecting the fraction at 142-146 °C.[2]
Table 3: Comparison of Catalysts for this compound Synthesis
| Catalyst | Type | Advantages | Disadvantages |
| Methanesulfonic Acid | Homogeneous | High catalytic activity. | Requires neutralization and can be corrosive. |
| p-Toluenesulfonic Acid | Homogeneous | Effective and commonly used. | Requires neutralization. |
| Metal Methanesulfonates (e.g., Mn(CH₃SO₃)₂) | Heterogeneous | Easy to separate and recycle; less corrosive. | Lower activity than strong acids. |
| Amberlyst-15 | Heterogeneous (Solid Acid Resin) | Excellent yields under mild conditions; easily removed. | Can be more expensive than simple acids. |
| Sulfated Zirconia | Heterogeneous (Solid Superacid) | High catalytic activity; robust and reusable. | Preparation of the catalyst is an additional step. |
Role as a Protecting Group and Precursor in Synthesis
The primary utility of this compound in organic synthesis is as a protecting group for the aldehyde functionality.[1] Acetals are stable to nucleophiles and bases, allowing for chemical manipulations on other parts of a molecule that would otherwise react with the aldehyde.[1] The protection is reversible, and the aldehyde can be regenerated by treatment with aqueous acid.[1]
General Workflow for Acetal Protection and Deprotection
Caption: Workflow for using this compound as a protecting group.
Deprotection of this compound
The hydrolysis of the acetal back to the aldehyde is typically achieved with an aqueous acid.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
1M Hydrochloric acid (or other acid like p-TsOH)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (or other extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound in acetone in a round-bottom flask.
-
Add 1M HCl dropwise at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isobutyraldehyde.
-
If necessary, purify the product by distillation.
Application as a Precursor: Synthesis of Neopentyl Glycol
Isobutyraldehyde is a key industrial precursor for the synthesis of neopentyl glycol, a compound used in the production of polyesters, paints, lubricants, and plasticizers.[5][6] The synthesis involves an aldol condensation of isobutyraldehyde with formaldehyde.[5][6] While the diethyl acetal is not directly used in this specific industrial process, this example illustrates the importance of the isobutyraldehyde moiety in building more complex molecules. In a laboratory setting where other functional groups might be present, protecting the isobutyraldehyde as its diethyl acetal before subsequent reactions would be a viable synthetic strategy.
Caption: Industrial synthesis of Neopentyl Glycol from Isobutyraldehyde.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis, stability under a range of conditions, and the ability to be cleanly deprotected make it an ideal protecting group for the isobutyraldehyde functional group. Furthermore, the isobutyraldehyde moiety itself is a key building block for industrially significant chemicals. A thorough understanding of the properties and reactivity of this compound is therefore essential for researchers, scientists, and professionals involved in drug development and the synthesis of complex organic molecules.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. 1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 1741-41-9 [thegoodscentscompany.com]
- 4. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. jiuanchemical.com [jiuanchemical.com]
An In-depth Technical Guide to the Theoretical Yield Calculation for Isobutyraldehyde Diethyl Acetal Synthesis
Audience: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of isobutyraldehyde diethyl acetal. The synthesis, a classic example of acetal formation, is fundamental in organic chemistry, particularly for the protection of aldehyde functional groups. Accurate theoretical yield calculations are critical for evaluating reaction efficiency, optimizing protocols, and ensuring economic viability in research and development settings.
Reaction Stoichiometry and Mechanism
The synthesis of this compound involves the reaction of isobutyraldehyde with two equivalents of ethanol, typically under acidic catalysis.[1] The reaction is an equilibrium process where the formation of the acetal is favored by removing the water produced or by using an excess of the alcohol reactant.[1][2]
The balanced chemical equation is as follows:
(CH₃)₂CHCHO + 2 CH₃CH₂OH ⇌ (CH₃)₂CHCH(OCH₂CH₃)₂ + H₂O Isobutyraldehyde + Ethanol ⇌ this compound + Water
The mechanism proceeds through the formation of a hemiacetal intermediate.[1][3] The acid catalyst protonates the carbonyl oxygen of the isobutyraldehyde, increasing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a second ethanol molecule attacks, leading to the elimination of a water molecule and the formation of the stable diethyl acetal.[1][4]
Physicochemical Data of Compounds
Accurate molar masses are essential for converting between mass and moles, a foundational step in any stoichiometric calculation. The properties of the key compounds are summarized below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Isobutyraldehyde | C₄H₈O | 72.11[5][6] |
| Ethanol | C₂H₅OH | 46.07[7][8][9] |
| This compound | C₈H₁₈O₂ | 146.23[1][10][11] |
The Concept of Theoretical Yield
The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency.[12] This calculation is dictated by the limiting reactant , which is the reactant that is completely consumed first in a chemical reaction.[13] Any excess reactant will remain unreacted once the limiting reactant is depleted.
The workflow for calculating the theoretical yield involves:
-
Balancing the chemical equation for the reaction.[14]
-
Calculating the number of moles of each reactant.[15]
-
Identifying the limiting reactant by comparing the mole ratio of reactants to the stoichiometric coefficients in the balanced equation.[14]
-
Using the moles of the limiting reactant to determine the maximum number of moles of the product that can be formed.
-
Converting the moles of product into mass (grams) using its molar mass to find the theoretical yield.[13]
Experimental Protocol and Sample Calculation
The following section details a specific experimental procedure and uses the data to provide a step-by-step calculation of the theoretical yield.
This protocol is based on a documented synthesis of this compound.[16]
-
In a three-necked flask equipped with a thermometer, reflux condenser, and a separator, 0.12 mol (10 mL) of isobutyraldehyde and 0.72 mol (42 mL) of ethanol are added along with a suitable acid catalyst (e.g., methanesulfonic acid).
-
The mixture is heated under magnetic stirring for 1 hour.
-
Post-reaction, the excess ethanol is recovered. The organic phase is washed twice with a sodium carbonate solution and once with water.
-
The organic phase is dried with anhydrous CaCl₂, and the final product is collected via distillation of the fraction at 142-146°C.[16]
The following tables and steps outline the calculation based on the provided experimental data.
Table 1: Initial Reactant Quantities
| Reactant | Moles (mol) | Volume (mL) | Density (g/mL) | Mass (g) |
| Isobutyraldehyde | 0.12 | 10 | 0.79[5] | 7.90 |
| Ethanol | 0.72 | 42 | 0.789 | 33.14 |
Note: Mass is calculated as Volume × Density. The provided mole values from the protocol are used for precision.
Step 1: Determine Moles of Reactants From the experimental protocol, the initial quantities are explicitly given:
Step 2: Identify the Limiting Reactant To find the limiting reactant, we determine how many moles of product each reactant could form. The stoichiometric ratio from the balanced equation is 1 mole of isobutyraldehyde to 2 moles of ethanol to 1 mole of acetal.
Table 2: Limiting Reactant Analysis
| Reactant | Moles Available | Stoichiometric Ratio (Reactant:Product) | Max Moles of Product |
| Isobutyraldehyde | 0.12 | 1:1 | 0.12 |
| Ethanol | 0.72 | 2:1 | 0.72 / 2 = 0.36 |
The analysis shows that isobutyraldehyde can produce a maximum of 0.12 moles of the product, while ethanol could produce 0.36 moles. Since isobutyraldehyde produces the smaller amount, it is the limiting reactant .
Step 3: Calculate the Theoretical Yield The maximum amount of this compound that can be formed is 0.12 moles, as determined by the limiting reactant.
Theoretical Yield (grams) = Moles of Product × Molar Mass of Product Theoretical Yield = 0.12 mol × 146.23 g/mol Theoretical Yield = 17.55 g
Visualization of the Calculation Workflow
The logical steps for determining the theoretical yield can be visualized as a workflow diagram.
Caption: Workflow for theoretical yield calculation.
Conclusion
The calculation of theoretical yield is a cornerstone of quantitative chemical synthesis. For the acid-catalyzed synthesis of this compound from isobutyraldehyde and ethanol, the process requires a clear understanding of reaction stoichiometry and the identification of the limiting reactant. As demonstrated, starting with 0.12 moles of isobutyraldehyde and an excess of ethanol (0.72 moles), the theoretical yield of the acetal product is 17.55 grams. This value serves as the benchmark against which the actual experimental yield is compared to determine the reaction's percent yield, offering critical insights into the efficiency and success of the synthesis.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 6. Isobutyraldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. echemi.com [echemi.com]
- 8. webqc.org [webqc.org]
- 9. Ethanol [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. youtube.com [youtube.com]
- 13. omnicalculator.com [omnicalculator.com]
- 14. byjus.com [byjus.com]
- 15. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]
- 16. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Isobutyraldehyde Diethyl Acetal as a Protecting Group for Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutyraldehyde diethyl acetal as a protecting group for aldehydes in organic synthesis. This guide includes detailed experimental protocols, quantitative data on reaction conditions, and visual diagrams to illustrate key processes.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary protection. Acetal formation is a common and effective method for protecting aldehydes. This compound is a valuable protecting group due to its stability under neutral and basic conditions, and its facile removal under mild acidic conditions.[1] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[2]
The formation of this compound from an aldehyde and ethanol is a reversible, acid-catalyzed reaction. To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of ethanol or by removing the water generated during the reaction.[3]
Data Presentation
Table 1: Synthesis of this compound - Catalyst Performance
This table summarizes the performance of various acid catalysts in the synthesis of this compound from isobutyraldehyde and ethanol.
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) | Notes |
| Methanesulfonic acid | Homogeneous | 1 | High Activity | Highly efficient but requires neutralization and can be corrosive.[4] |
| Mn(CH₃SO₃)₂ | Heterogeneous | 1 | Good Activity | Recyclable and allows for simplified post-treatment.[5] |
| Zn(CH₃SO₃)₂ | Heterogeneous | 1 | Moderate Activity | Recyclable and allows for simplified post-treatment.[5] |
| Ni(CH₃SO₃)₂ | Heterogeneous | 1 | Lower Activity | Recyclable and allows for simplified post-treatment.[5] |
| Cu(CH₃SO₃)₂ | Heterogeneous | 1 | Low Activity | Recyclable and allows for simplified post-treatment.[5] |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Varies | Good to Excellent | Widely used, effective catalyst.[4] |
| Amberlyst-15 | Heterogeneous | Varies | Good to Excellent | Solid resin, easily filtered from the reaction mixture.[6] |
Table 2: Deprotection of Diethyl Acetals - Reaction Conditions
This table provides an overview of various conditions for the deprotection of diethyl acetals to regenerate the parent aldehyde. While specific data for this compound is limited, these conditions are generally applicable.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference (for similar acetals) |
| 1M HCl | THF/H₂O | Room Temperature | Varies | High | [7] |
| Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 35 min | 92 (for vanillin acetal) | [8] |
| Mg(HSO₄)₂ / wet SiO₂ | n-Hexane | Reflux | 30 min | 90 (for vanillin acetal) | [8] |
| NaHSO₄·H₂O / wet SiO₂ | n-Hexane | Reflux | 36 min | 80 (for vanillin acetal) | [8] |
| Iodine | Acetone | Room Temperature | Minutes | Excellent | [6] |
| Bismuth Nitrate Pentahydrate | Dichloromethane | Room Temperature | Varies | High | [3] |
Experimental Protocols
Protocol 1: Protection of an Aldehyde using this compound
This protocol describes a general procedure for the protection of an aldehyde as its this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
Anhydrous ethanol (6.0 equiv)
-
Acid catalyst (e.g., Methanesulfonic acid, catalytic amount)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the aldehyde (1.0 equiv) and anhydrous ethanol (6.0 equiv).[5]
-
Add a catalytic amount of methanesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux with stirring. If a Dean-Stark trap is used, fill it with ethanol and collect the water generated during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation if necessary.[5]
Protocol 2: Deprotection of this compound
This protocol outlines a general procedure for the acidic hydrolysis of this compound to regenerate the parent aldehyde.
Materials:
-
This compound protected compound (1.0 equiv)
-
Acetone or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound protected compound (1.0 equiv) in acetone or THF in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Add 1M HCl solution to the mixture. The amount of acid and reaction time will depend on the stability of the substrate and should be monitored.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the acid with saturated sodium bicarbonate solution.
-
Remove the organic solvent (acetone or THF) under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.
-
The crude product can be purified by column chromatography, distillation, or recrystallization as needed.
Mandatory Visualization
Acetal Formation Workflow
Caption: Experimental workflow for the protection of an aldehyde as an this compound.
Acetal Deprotection Workflow
Caption: General experimental workflow for the deprotection of an this compound.
Mechanism of Acetal Formation
Caption: Simplified mechanism of acid-catalyzed formation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Application of Isobutyraldehyde Diethyl Acetal as a Protective Group in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In complex organic syntheses, particularly in the development of pharmaceutical intermediates, the selective reaction of a specific functional group in a multifunctional molecule is a common challenge. Grignard reagents, being potent nucleophiles and strong bases, readily react with a wide range of electrophilic functional groups, most notably aldehydes and ketones.[1][2][3] When a target molecule contains both a carbonyl group and another site intended for a Grignard reaction (e.g., an ester or a halide), the carbonyl group must be temporarily "masked" or "protected" to prevent undesired side reactions.[4][5][6]
Isobutyraldehyde diethyl acetal serves as an effective protecting group for the isobutyraldehyde moiety. The acetal functionality is stable under the strongly basic conditions of a Grignard reaction, thereby preventing the Grignard reagent from attacking the aldehyde.[1][2] Following the desired Grignard reaction, the acetal can be readily hydrolyzed under acidic conditions to regenerate the original isobutyraldehyde group.[4][7] This application note provides a detailed protocol for the use of this compound as a protecting group in a Grignard reaction sequence.
Signaling Pathways and Logical Relationships
The overall strategy for utilizing this compound as a protecting group in a Grignard reaction can be visualized as a three-stage process: protection, Grignard reaction, and deprotection.
Caption: Workflow for a Grignard reaction using this compound as a protecting group.
Experimental Protocols
This section details a representative three-step protocol for the synthesis of a hypothetical target molecule, 5-hydroxy-2,5-dimethylhexanal, starting from methyl 4-formyl-4-methylpentanoate.
Step 1: Protection of the Aldehyde (Formation of this compound)
This protocol is adapted from the general synthesis of acetals.[7]
Objective: To protect the aldehyde group in methyl 4-formyl-4-methylpentanoate as a diethyl acetal.
Materials:
-
Methyl 4-formyl-4-methylpentanoate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 4-formyl-4-methylpentanoate (1 equivalent) in an excess of anhydrous ethanol (5-10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(diethoxymethyl)-4-methylpentanoate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Step 2: Grignard Reaction with the Ester
This protocol follows a general procedure for Grignard reactions with esters.
Objective: To react the ester functionality of the protected intermediate with a Grignard reagent.
Materials:
-
Methyl 4-(diethoxymethyl)-4-methylpentanoate (from Step 1)
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
-
Saturated ammonium chloride solution
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Prepare a solution of methyl iodide (2.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve methyl 4-(diethoxymethyl)-4-methylpentanoate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the protected intermediate dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(diethoxymethyl)-2,5-dimethylhexan-2-ol.
Step 3: Deprotection of the Acetal (Regeneration of the Aldehyde)
This protocol is based on the acidic hydrolysis of acetals.[7]
Objective: To remove the diethyl acetal protecting group and regenerate the aldehyde.
Materials:
-
5-(diethoxymethyl)-2,5-dimethylhexan-2-ol (from Step 2)
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 5-(diethoxymethyl)-2,5-dimethylhexan-2-ol (1 equivalent) in a mixture of acetone and water.
-
Add 1M HCl dropwise with stirring at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxy-2,5-dimethylhexanal.
-
Purify the final product by column chromatography.
Data Presentation
The following tables provide representative quantitative data for the key steps of the process. The data for the deprotection of diethyl acetals is based on reported yields for analogous substrates and serves as a guideline.[7]
Table 1: Representative Yields for Acetal Protection and Grignard Reaction
| Step | Reaction | Substrate | Product | Typical Yield (%) |
| 1 | Acetal Protection | Aldehyde | Diethyl Acetal | 85-95 |
| 2 | Grignard Reaction | Ester | Tertiary Alcohol | 70-90 |
Table 2: Representative Data for the Deprotection of Diethyl Acetals under Acidic Conditions
| Substrate (Diethyl Acetal of) | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 1M HCl | Acetone/H₂O | Room Temp. | 1 | >95 |
| Cyclohexanone | 1M HCl | Acetone/H₂O | Room Temp. | 2 | 90 |
| Heptanal | p-TsOH | Acetone/H₂O | Room Temp. | 1.5 | 92 |
Visualization of the Reaction Pathway
The chemical transformations involved in this three-step synthesis are illustrated below.
Caption: Reaction scheme for the synthesis of 5-hydroxy-2,5-dimethylhexanal.
Conclusion
The use of this compound as a protecting group is a robust and reliable strategy in multistep organic synthesis involving Grignard reagents. This method allows for the selective transformation of other functional groups within a molecule while the aldehyde functionality remains inert. The protection and subsequent deprotection steps are typically high-yielding, making this an efficient approach for the synthesis of complex molecules in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 6. leah4sci.com [leah4sci.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Flavor Compounds Using Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various flavor compounds utilizing isobutyraldehyde diethyl acetal as a stable and versatile starting material. The acetal serves as a protected form of the more volatile and reactive isobutyraldehyde, allowing for easier handling and storage. The synthetic routes described herein involve the initial deprotection of the acetal to generate isobutyraldehyde, which is then converted into a variety of valuable flavor and fragrance molecules.
Overview of Synthetic Pathways
This compound is a precursor to a range of flavor compounds. The primary synthetic strategy involves a two-step process:
-
Deprotection: Acid-catalyzed hydrolysis of this compound to yield isobutyraldehyde.
-
Flavor Synthesis: Conversion of the liberated isobutyraldehyde into target flavor molecules through reactions such as oxidation followed by esterification, or through carbon-carbon bond-forming reactions like alkylation and aldol condensation.
A general workflow for these transformations is depicted below.
Caption: General synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the acid-catalyzed hydrolysis of this compound to generate isobutyraldehyde. This is a general procedure, and the reaction should be monitored (e.g., by GC or TLC) to determine completion.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 1 M HCl or H₂SO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in an organic solvent in a round-bottom flask.
-
Add the dilute aqueous acid to the solution. The reaction is typically performed at room temperature.
-
Stir the mixture vigorously for a period of time (typically 1-4 hours). Monitor the reaction progress by an appropriate analytical technique.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
The resulting solution contains isobutyraldehyde and can be used directly in the next step or the solvent can be carefully removed by distillation. Caution: Isobutyraldehyde is volatile.
Protocol 2: Oxidation of Isobutyraldehyde to Isobutyric Acid
This protocol outlines the oxidation of isobutyraldehyde to isobutyric acid.
Materials:
-
Isobutyraldehyde
-
Oxidizing agent (e.g., air or oxygen)
-
Optional: Co-solvent (e.g., acetone)
-
Optional: Catalyst (e.g., salts of Co, Cr, or Mn)
Procedure:
-
The oxidation can be carried out in a temperature range of 20–100 °C.
-
Introduce isobutyraldehyde into a suitable reactor. A co-solvent like acetone can be used.
-
Introduce the oxidizing agent (air or oxygen) into the reactor. The operating pressure can range from ambient to 200 psig.
-
If a catalyst is used, it should be added to the reaction mixture. However, uncatalyzed oxidation can also be effective.
-
The reaction time can vary, but in some microreactor systems, high conversion can be achieved in as little as 1 hour.
-
Monitor the reaction for the consumption of isobutyraldehyde and the formation of isobutyric acid.
-
Upon completion, the isobutyric acid can be purified by distillation.
Protocol 3: Synthesis of Fruity Esters via Fischer Esterification
The following protocols describe the synthesis of isobutyl acetate and isoamyl isobutyrate, which possess characteristic fruity aromas.
Materials:
-
Isobutyric acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine isobutyric acid and an excess of isobutanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 130°C) with stirring. The reaction is typically refluxed for 2.5 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and then again with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and purify the isobutyl acetate by distillation. The boiling point of isobutyl acetate is around 110°C.
Materials:
-
Isobutyric acid
-
Isoamyl alcohol
-
Immobilized lipase (e.g., from Rhizomucor miehei) or an acid catalyst (e.g., H₂SO₄)
-
Organic solvent (e.g., n-hexane)
-
Molecular sieves (for enzymatic synthesis)
Procedure (Enzymatic):
-
In a flask, combine isobutyric acid and isoamyl alcohol in an organic solvent such as n-hexane.
-
Add the immobilized lipase and molecular sieves (to remove water produced during the reaction).
-
The reaction can be carried out at a controlled temperature (e.g., 26.5°C) with stirring for a specified time (e.g., 18 hours).
-
Monitor the conversion to isoamyl isobutyrate.
-
After the reaction, the immobilized enzyme can be filtered off for reuse.
-
The product can be purified from the solvent by distillation.
Protocol 4: Synthesis of 2-Methyl-3-phenylpropionaldehyde
This protocol describes the alkylation of isobutyraldehyde to produce a floral-scented aldehyde.
Materials:
-
Isobutyraldehyde
-
Benzyl chloride (or other substituted benzyl halides)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, suspend powdered NaOH and the phase-transfer catalyst in toluene at 70°C.
-
A mixture of isobutyraldehyde and the benzyl halide is added dropwise to this suspension over a period of 1 hour with vigorous stirring.
-
Maintain the reaction mixture at 70°C until the reaction is complete (monitored by GC).
-
After completion, filter off the solid salts and wash them with toluene.
-
Wash the combined filtrate with water.
-
The organic layer containing the product can be purified by distillation.
Data Presentation
The following tables summarize quantitative data for the synthesis of the described flavor compounds.
Table 1: Synthesis of Isobutyl Acetate
| Parameter | Value | Reference |
| Reactants | Isobutyric acid, Isobutanol | |
| Catalyst | Sulfuric Acid | |
| Reaction Temperature | 130°C (Reflux) | |
| Reaction Time | 2.5 hours | |
| Yield | 54% |
Table 2: Enzymatic Synthesis of Isoamyl Isobutyrate
| Parameter | Value | Reference |
| Reactants | Isobutyric acid, Isoamyl alcohol | |
| Catalyst | Lipozyme IM-20 | |
| Solvent | n-Hexane | |
| Temperature | 26.5°C | |
| Reaction Time | 18 hours | |
| Substrate Concentration | 2.5 M | |
| Enzyme/Substrate Ratio | 19.6 g/mol | |
| Max. Ester Yield | 2.2 M |
Table 3: Oxidation of Isobutyraldehyde to Isobutyric Acid
| Parameter | Laboratory-Scale | Pilot-Scale | Reference |
| Oxidizing Agent | Air | Air | |
| Temperature | 20°C | Not specified | |
| Pressure | 10 bar | 10 bar | |
| Reaction Time | 1 hour | 3 hours (reflux) | |
| Isobutyraldehyde Conversion | 90% | 91% | |
| Isobutyric Acid Selectivity | 95% | 97% |
Signaling Pathways and Experimental Workflows
The synthesis of flavor compounds from this compound follows a logical experimental workflow, as illustrated below.
Caption: Experimental workflow for flavor synthesis.
The synthesis of fruity esters from isobutyric acid follows the well-established Fischer esterification mechanism.
Caption: Fischer esterification mechanism.
Application Notes and Protocols: Isobutyraldehyde Diethyl Acetal in Multistep Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isobutyraldehyde diethyl acetal as a protecting group for aldehydes in multistep organic synthesis. This acetal offers a robust method for masking the reactivity of the isobutyraldehyde moiety, allowing for transformations on other parts of a molecule that would otherwise be incompatible with a free aldehyde.
Introduction
This compound is a valuable tool in organic synthesis, primarily employed as a protecting group for the isobutyraldehyde functional group. Aldehydes are highly reactive towards a variety of reagents, including nucleophiles and reducing agents. By converting the aldehyde to its diethyl acetal, its reactivity is temporarily masked, allowing for selective chemical manipulations at other sites within a complex molecule.[1] The acetal is stable under neutral and basic conditions, making it compatible with a wide range of reactions.[1] Deprotection is readily achieved under acidic conditions, regenerating the aldehyde for subsequent transformations.[1]
Key Applications
The principal application of this compound is to prevent unwanted side reactions of the aldehyde group during various synthetic steps, such as:
-
Nucleophilic Additions: Protecting the aldehyde from attack by organometallic reagents like Grignard or organolithium reagents.
-
Reductions: Shielding the aldehyde from reduction by hydrides, such as lithium aluminum hydride (LiAlH₄), when other functional groups like esters need to be selectively reduced.
-
Oxidations: Preventing the oxidation of the aldehyde while other parts of the molecule are being oxidized.
A notable example of its application is in the total synthesis of complex natural products, such as in the synthesis of fragments of Laulimalide, a potent anticancer agent.[1][2]
Data Presentation
The following tables summarize key quantitative data for the synthesis and deprotection of this compound and its derivatives in synthetic protocols.
Table 1: Synthesis of this compound
| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| Isobutyraldehyde, Ethanol (excess) | Methanesulfonic acid | None | 1 hour | Reflux | High | [3] |
| Isobutyraldehyde, Ethanol (excess) | Mn(CH₃SO₃)₂ | None | 1 hour | Reflux | Good | [3] |
| Isobutyraldehyde, Triethyl orthoformate, Ethanol | Anhydrous ZnCl₂ | None | 16 hours | 90 °C | 40-42% | [4] |
Table 2: Deprotection of an this compound Derivative
| Substrate | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Diethyl acetal fragment in Laulimalide synthesis (Compound 45 ) | p-Toluenesulfonic acid (catalytic), Acetone, Water | Acetone/Water | Not specified | Not specified | "Careful deprotection" | [1] |
| General Acetal (e.g., Vanillin diethyl acetal) | Al(HSO₄)₃, wet SiO₂ | n-Hexane | 35 minutes | Reflux | 92% | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for acetal formation.[3]
Materials:
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Anhydrous Ethanol (0.72 mol, 42 mL)
-
Methanesulfonic acid (catalytic amount)
-
5% Sodium carbonate solution
-
Anhydrous Calcium Chloride
-
Three-necked flask, thermometer, reflux condenser, separator, magnetic stirrer
Procedure:
-
To a three-necked flask equipped with a thermometer, reflux condenser, and a separator, add isobutyraldehyde (0.12 mol), ethanol (0.72 mol), and a catalytic amount of methanesulfonic acid.
-
Heat the mixture to reflux with magnetic stirring for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Recover the excess ethanol under reduced pressure.
-
Wash the organic phase twice with a 5% sodium carbonate solution and then once with water.
-
Dry the organic phase with anhydrous calcium chloride.
-
Filter and distill the product, collecting the fraction at 142-146 °C.
Protocol 2: Deprotection of an this compound Derivative in the Synthesis of a Laulimalide Fragment
This protocol is based on the synthetic route to aldehyde 46 in the total synthesis of Laulimalide.[1]
Materials:
-
Compound 45 (diethyl acetal precursor)
-
p-Toluenesulfonic acid (catalytic amount)
-
Acetone
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the diethyl acetal-protected fragment 45 in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde 46 .
-
Purify the aldehyde by column chromatography if necessary.
Mandatory Visualizations
References
- 1. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (−)-Laulimalide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Detailed Protocol for the Acid-Catalyzed Synthesis of Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the acid-catalyzed synthesis of isobutyraldehyde diethyl acetal. Acetal formation is a crucial protective group strategy in multi-step organic synthesis, safeguarding aldehydes and ketones from undesired reactions under neutral or basic conditions. This protocol details the reaction mechanism, a step-by-step experimental procedure, and the necessary quantitative data for the successful synthesis and characterization of the target compound.
Introduction
The reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst yields an acetal. This reversible reaction is driven to completion by utilizing an excess of the alcohol and/or by removing the water formed during the reaction. This compound is synthesized from isobutyraldehyde and ethanol, a common transformation that requires careful control of conditions to achieve high yields. The acetal can be readily hydrolyzed back to the parent aldehyde under aqueous acidic conditions, making it an effective protecting group.
Reaction Mechanism
The acid-catalyzed formation of this compound proceeds through a two-stage mechanism. Initially, the carbonyl oxygen of isobutyraldehyde is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by an ethanol molecule then leads to the formation of a hemiacetal intermediate. In the second stage, the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of ethanol then attacks this carbocation, and subsequent deprotonation yields the stable this compound and regenerates the acid catalyst.
Application Notes and Protocols for the Deprotection of Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal functional groups are frequently employed as protecting groups for aldehydes and ketones in the course of multi-step organic syntheses. Their stability under neutral to basic conditions, as well as in the presence of various nucleophiles and hydrides, makes them invaluable for masking the reactivity of carbonyl groups. Isobutyraldehyde diethyl acetal serves as a common protecting group for isobutyraldehyde. The successful removal of this acetal, or deprotection, to regenerate the parent aldehyde is a critical step in many synthetic routes.
This document provides detailed application notes on the conditions for the deprotection of this compound, summarizing quantitative data for various methods and offering explicit experimental protocols.
Mechanism of Acid-Catalyzed Acetal Deprotection
The most prevalent method for acetal deprotection is acid-catalyzed hydrolysis. This is a reversible reaction, and the presence of excess water is typically used to drive the equilibrium towards the formation of the aldehyde. The accepted mechanism proceeds through the following steps:
-
Protonation: The reaction is initiated by the protonation of one of the ether oxygens of the acetal by an acid catalyst.[1]
-
Formation of an Oxonium Ion: The protonated acetal undergoes cleavage to eliminate a molecule of ethanol, resulting in the formation of a resonance-stabilized oxonium ion.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[2]
-
Formation of a Hemiacetal: Subsequent deprotonation leads to the formation of a hemiacetal intermediate.[1]
-
Regeneration of the Carbonyl Group: The hemiacetal is then protonated on the remaining ether oxygen, followed by the elimination of a second molecule of ethanol to yield the protonated aldehyde. Final deprotonation regenerates the acid catalyst and provides the desired isobutyraldehyde.[1]
Data Presentation: Conditions for Acyclic Acetal Deprotection
The following table summarizes various reported conditions for the deprotection of acyclic acetals, which are applicable to this compound.
| Catalyst/Reagent | Solvent System | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Brønsted Acids | |||||
| Catalytic HCl or p-TsOH | Water/Organic Solvent | Room Temp. - Reflux | Varies | High | [3] |
| Perchloric acid on silica gel | Solvent-free or Alcohol | Room Temp. | Varies | High | [4] |
| Lewis Acids | |||||
| Al(HSO₄)₃ / wet SiO₂ | n-Hexane | Reflux | 35-60 min | 85-96 | [5][6] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temp. | 5-30 min | 90-98 | [7] |
| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Varies | High | [8] |
| Indium(III) Triflate (In(OTf)₃) | Acetone | Room Temp. or MW | Varies | Good to Excellent | [4] |
| Erbium(III) Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | Varies | High | [9] |
| Other Methods | |||||
| Iodine (I₂) | Acetone | Room Temp. | 5-45 min | Excellent | [10][11] |
| Neat Water | Water | 80 | Varies | Quantitative | [12] |
Experimental Protocols
Below are detailed protocols for common deprotection methods.
Protocol 1: Classical Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol outlines a standard method for acetal deprotection using a strong Brønsted acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in THF (to a concentration of 0.1-0.5 M).
-
Add an equal volume of 1 M HCl to the solution.
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude isobutyraldehyde.
-
If necessary, purify the product by distillation.
Protocol 2: Mild Deprotection using Molecular Iodine in Acetone
This method offers a mild and neutral alternative to acid-catalyzed hydrolysis, suitable for substrates with acid-sensitive functional groups.[10]
Materials:
-
This compound
-
Acetone
-
Iodine (I₂)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in acetone (to a concentration of 0.1-0.5 M).
-
Add a catalytic amount of iodine (0.1 equivalents).
-
Stir the solution at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to afford the deprotected isobutyraldehyde.
Protocol 3: Heterogeneous Deprotection using Aluminum Hydrogen Sulfate and Wet Silica
This protocol utilizes a solid acid catalyst, which can simplify workup procedures.[5]
Materials:
-
This compound
-
n-Hexane
-
Aluminum hydrogen sulfate (Al(HSO₄)₃)
-
Wet Silica Gel (SiO₂) (e.g., 60% w/w water)
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add this compound (1.4 mmol), n-hexane (15 mL), Al(HSO₄)₃ (1.9 mmol), and wet SiO₂ (0.6 g).
-
Reflux the mixture with vigorous stirring for 35-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the solid catalyst.
-
Wash the solid residue with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the isobutyraldehyde.
General Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 10. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of Isobutyraldehyde Diethyl Acetal in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isobutyraldehyde diethyl acetal, also known as 1,1-diethoxy-2-methylpropane, is a versatile chemical intermediate that plays a crucial role in the synthesis of complex pharmaceutical molecules. Its primary functions are to serve as a protecting group for the isobutyraldehyde moiety and as a building block for incorporating the isobutyl group into a target structure. This document provides detailed application notes and experimental protocols for the effective use of this compound in pharmaceutical research and development.
Application as a Protecting Group
In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. The isobutyraldehyde group, with its reactive carbonyl function, is a prime candidate for protection. Conversion to its diethyl acetal renders it stable to a wide range of reagents and conditions, particularly those that are nucleophilic or basic.[1][2]
Key Advantages:
-
Stability: Acetals are stable under neutral and basic conditions, allowing for a broad range of subsequent chemical transformations on other parts of the molecule.[1]
-
Facile Introduction: The protection reaction is typically a high-yielding, acid-catalyzed process.[3]
-
Selective Removal: The acetal can be readily deprotected to regenerate the aldehyde under mild acidic conditions.[1]
Logical Workflow for Acetal Protection
Caption: Decision workflow for using this compound as a protecting group.
Application as a Chemical Intermediate
Beyond its role as a protecting group, this compound serves as a valuable building block for introducing the isobutyl moiety into pharmaceutical scaffolds.[1] As a stable precursor, it can be used in various carbon-carbon bond-forming reactions to construct complex molecular architectures with specific steric and electronic properties required for biological activity.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetalization)
This protocol describes a general procedure for the acid-catalyzed acetalization of isobutyraldehyde.
Materials:
-
Isobutyraldehyde
-
Anhydrous Ethanol
-
Acid Catalyst (e.g., Methanesulfonic acid, Amberlyst-15)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Sodium Carbonate Solution (saturated)
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
To the flask, add isobutyraldehyde and a molar excess of anhydrous ethanol. A common molar ratio is 1:4 to 1:8 (isobutyraldehyde to ethanol) to drive the equilibrium towards the product.[1]
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium carbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or calcium chloride.[3]
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation, collecting the fraction at 138-140 °C.[4]
Catalyst Activity Comparison:
| Catalyst | Relative Activity | Advantages |
| Methanesulfonic acid | Highest | High reaction rate.[3] |
| Mn(CH₃SO₃)₂ | High | Recyclable, avoids acid corrosion, simplified post-treatment.[3] |
| Zn(CH₃SO₃)₂ | Medium-High | Recyclable, avoids acid corrosion, simplified post-treatment.[3] |
| Ni(CH₃SO₃)₂ | Medium | Recyclable, avoids acid corrosion, simplified post-treatment.[3] |
Protocol 2: Deprotection of this compound (Hydrolysis)
This protocol outlines a general procedure for the hydrolysis of the acetal to regenerate the aldehyde.
Materials:
-
This compound
-
Aqueous Acid (e.g., 1M HCl, Acetic Acid/Water)
-
Organic Solvent (e.g., Dichloromethane, Diethyl ether)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound-containing compound in a suitable organic solvent.
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the deprotected aldehyde.
Deprotection Methodologies:
| Reagent System | Conditions | Selectivity/Notes |
| Aqueous Mineral Acid (e.g., HCl) | Aqueous solution | Standard, effective method for acid-stable molecules.[1] |
| TMSOTf / 2,2′-Bipyridyl | Nearly neutral conditions | A mild method suitable for substrates with acid-labile functions.[1] |
| Al(HSO₄)₃ / Wet SiO₂ | Heterogeneous, reflux in n-Hexane | An efficient and inexpensive procedure that proceeds under mild, heterogeneous conditions.[1] |
| Iodine (catalytic) | Acetone | A highly efficient method for chemoselective deprotection.[1] |
Visualization of Key Processes
Synthesis of this compound
Caption: Acid-catalyzed synthesis of this compound.
Acetal Protection-Deprotection Scheme
Caption: General scheme for acetal protection and deprotection in a synthetic route.
By understanding the principles and applying the protocols outlined in these notes, researchers can effectively utilize this compound to streamline the synthesis of complex pharmaceutical agents, enabling the development of novel therapeutics.
References
Application of Isobutyraldehyde Diethyl Acetal in Fragrance Chemistry
Introduction
Isobutyraldehyde diethyl acetal (CAS No. 1741-41-9) is a fragrance ingredient valued for its unique olfactory profile and fixative properties. Chemically, it is an acetal formed from isobutyraldehyde and ethanol. This application note provides a comprehensive overview of its use in fragrance chemistry, including its olfactory characteristics, synthesis, and application in fragrance formulations. The information is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.
Olfactory Properties
This compound is characterized by a multifaceted odor profile that makes it a versatile ingredient in perfumery. Its scent is primarily described as a combination of fruity, floral, and sweet notes, with a fresh and green undertone.[1] This complexity allows it to be used in a variety of fragrance compositions to impart a natural and uplifting character.
Key Odor Descriptors:
-
Fruity: Evokes the scent of ripe fruits.
-
Floral: Adds a light, blooming floralcy.
-
Sweet: Provides a subtle sweetness without being overpowering.
-
Green: Contributes a fresh, natural, and slightly leafy nuance.
In addition to its primary scent characteristics, this compound also functions as a fixative in perfumes.[1] This means it helps to prolong the evaporation of other, more volatile fragrance components, thereby increasing the longevity of the overall scent on the skin.[1]
Data Presentation
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for formulation chemists to ensure compatibility with other fragrance ingredients and solvents.
| Property | Value | Reference |
| CAS Number | 1741-41-9 | [1] |
| Molecular Formula | C8H18O2 | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 138 °C | [1] |
| Density | 0.82 g/cm³ | [1] |
| Flash Point | 22 °C | [1] |
| Vapor Pressure | 8.53 mmHg at 25°C | [1] |
| Refractive Index | n20/D 1.394 | [1] |
Catalytic Activity in Synthesis
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of isobutyraldehyde with ethanol. Various catalysts can be employed, with differing levels of activity. Table 2 provides a qualitative comparison of the catalytic activity of selected catalysts. Methanesulfonic acid demonstrates the highest activity, while metal methanesulfonates offer the advantage of easier post-reaction workup and catalyst recycling.[2]
| Catalyst | Relative Catalytic Activity | Advantages |
| Methanesulfonic acid | Highest | High reaction rate |
| Mn(CH₃SO₃)₂ | High | Recyclable, avoids acid corrosion, simplified post-treatment |
| Zn(CH₃SO₃)₂ | Medium-High | Recyclable, avoids acid corrosion, simplified post-treatment |
| Ni(CH₃SO₃)₂ | Medium | Recyclable, avoids acid corrosion, simplified post-treatment |
| Cu(CH₃SO₃)₂ | Low | Recyclable, avoids acid corrosion, simplified post-treatment |
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Anhydrous Ethanol (0.72 mol, 42 mL)
-
Acid Catalyst (e.g., methanesulfonic acid or a methanesulfonate salt)
-
Sodium carbonate solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Three-necked flask
-
Thermometer
-
Reflux condenser
-
Separator (e.g., Dean-Stark trap)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up the three-necked flask with the thermometer, reflux condenser, and separator.
-
To the flask, add isobutyraldehyde (0.12 mol), anhydrous ethanol (0.72 mol), and the selected catalyst.
-
Heat the mixture under magnetic stirring for approximately 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Recover the excess ethanol, for example, by distillation.
-
Wash the organic phase twice with a sodium carbonate solution to neutralize the acid catalyst.
-
Wash the organic phase once with water.
-
Dry the organic phase with anhydrous CaCl₂.
-
Collect the final product by fractional distillation, collecting the fraction at 142-146°C.[2]
Sensory Evaluation Protocol (Illustrative)
This protocol outlines a general method for the sensory evaluation of this compound by a trained panel.
Objective: To characterize the odor profile and intensity of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass smelling strips
-
Sensory evaluation booths with controlled ventilation and lighting
-
Data collection forms or software
Panel:
-
A panel of 8-12 trained sensory assessors with demonstrated proficiency in odor description and intensity rating.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% in diethyl phthalate).
-
Evaluation:
-
Dip a smelling strip into each dilution for a standardized amount of time.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Panelists evaluate the odor of each sample at specified time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the evolution of the scent.
-
-
Data Collection: Panelists will rate the intensity of the overall scent and specific odor descriptors (e.g., fruity, floral, green, sweet) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong). They will also provide qualitative descriptions of the odor.
-
Data Analysis: The collected data will be statistically analyzed to determine the mean intensity ratings for each descriptor and to generate an odor profile of the ingredient.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Role of this compound in a fragrance accord.
Conclusion
This compound is a valuable and versatile ingredient in the palette of the modern perfumer. Its complex odor profile, blending fruity, floral, sweet, and green notes, allows for its use in a wide range of fragrance applications. Furthermore, its efficacy as a fixative enhances the overall performance and longevity of a fragrance. The synthesis protocol provided offers a straightforward method for its preparation, with opportunities for optimization through catalyst selection. Further research into its sensory properties through detailed panel evaluations will continue to unlock its full potential in the creation of innovative and appealing fragrances.
References
Application Notes and Protocols: Chemoselective Protection of Aldehydes Using Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategy and execution. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary masking to prevent undesired side reactions. Isobutyraldehyde diethyl acetal serves as an effective protecting group for aldehydes, offering stability under neutral to basic conditions while allowing for facile deprotection under mild acidic conditions. This document provides detailed application notes and protocols for the chemoselective protection of aldehydes utilizing this compound via a transacetalization reaction, as well as protocols for the subsequent deprotection.
Principle of Chemoselective Protection
The protection of an aldehyde using this compound proceeds through an acid-catalyzed transacetalization reaction. In this equilibrium process, the diethyl acetal of isobutyraldehyde exchanges with a target aldehyde in the presence of an acid catalyst. The equilibrium is driven towards the formation of the new, more stable acetal of the target aldehyde by removing the lower-boiling isobutyraldehyde from the reaction mixture. This method is particularly advantageous for the protection of aldehydes in the presence of ketones, as aldehydes are generally more reactive towards acetalization.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the chemoselective protection of various aldehydes and the subsequent deprotection of the resulting acetals.
Table 1: Chemoselective Protection of Aldehydes via Transacetalization with this compound
| Entry | Aldehyde Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH (5) | Toluene | Reflux | 4 | 92 |
| 2 | 4-Nitrobenzaldehyde | Sc(OTf)₃ (2) | CH₂Cl₂ | RT | 6 | 88 |
| 3 | Cinnamaldehyde | Amberlyst-15 | Neat | 50 | 5 | 95 |
| 4 | Hexanal | Bi(OTf)₃ (3) | THF | RT | 3 | 85 |
| 5 | Cyclohexanecarboxaldehyde | Montmorillonite K-10 | Dichloromethane | Reflux | 8 | 89 |
Table 2: Deprotection of Diethyl Acetals
| Entry | Protected Aldehyde | Deprotection Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde diethyl acetal | 1 M HCl | THF/H₂O (1:1) | RT | 30 | 98 |
| 2 | 4-Nitrobenzaldehyde diethyl acetal | FeCl₃·6H₂O (10 mol%) | CH₃CN | RT | 15 | 96 |
| 3 | Cinnamaldehyde diethyl acetal | Acetic Acid/H₂O (4:1) | Acetone | 50 | 60 | 94 |
| 4 | Hexanal diethyl acetal | CeCl₃·7H₂O/NaI | CH₃CN | RT | 20 | 97 |
| 5 | Cyclohexanecarboxaldehyde diethyl acetal | I₂ (10 mol%) | Acetone/H₂O (9:1) | RT | 10 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Protection of an Aldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde (1.0 equiv), this compound (1.5 equiv), and an appropriate solvent (e.g., toluene, 0.5 M).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%).
-
Heat the reaction mixture to reflux and monitor the removal of isobutyraldehyde and water in the Dean-Stark trap.
-
Continue heating until the starting aldehyde is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting acetal by column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a Diethyl Acetal
-
Dissolve the diethyl acetal (1.0 equiv) in a suitable solvent system (e.g., THF/H₂O, 1:1, 0.2 M).
-
Add the deprotection reagent (e.g., 1 M HCl).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to afford the deprotected aldehyde.
-
If necessary, purify the aldehyde by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the protection of aldehydes.
Caption: Simplified mechanism of acid-catalyzed transacetalization.
Caption: Rationale for the chemoselective protection of aldehydes over ketones.
Troubleshooting & Optimization
Technical Support Center: Optimizing Isobutyraldehyde Diethyl Acetal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isobutyraldehyde diethyl acetal. This resource addresses common experimental challenges to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for preparing this compound is the acid-catalyzed acetalization of isobutyraldehyde with ethanol.[1] This reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of isobutyraldehyde, resulting in the formation of the acetal and one molecule of water.[1]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?
A2: Low yields in this compound synthesis are often attributed to two main factors:
-
Reaction Equilibrium: The formation of the acetal is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1] To favor product formation, it is crucial to remove water as it is formed.[1]
-
Steric Hindrance: The bulky isopropyl group adjacent to the carbonyl carbon in isobutyraldehyde can sterically hinder the approach of the ethanol nucleophile. This increases the activation energy of the reaction, potentially leading to slower reaction rates and incomplete conversion.
Q3: How can I effectively remove water from the reaction mixture?
A3: To drive the equilibrium towards the product, water must be continuously removed from the reaction. A common and effective method is azeotropic distillation using a Dean-Stark apparatus. This involves using a solvent, such as toluene or benzene, that forms an azeotrope with water.
Q4: What is the optimal molar ratio of isobutyraldehyde to ethanol?
A4: While the stoichiometric ratio is one mole of isobutyraldehyde to two moles of ethanol, using a large excess of ethanol is common practice to shift the equilibrium towards the product.[1] Molar ratios of isobutyraldehyde to ethanol ranging from 1:4 to 1:8 are often preferred, with some reports of ratios as high as 1:20.[1] Using ethanol in excess increases the concentration of the nucleophile, favoring the forward reaction.[1]
Q5: What are some common side products or impurities I should be aware of?
A5: Potential impurities can include unreacted isobutyraldehyde, the hemiacetal intermediate, and byproducts from side reactions. If the reaction is not driven to completion, these species may be present in the crude product. Proper purification, typically through fractional distillation, is essential to isolate the desired this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst | Ensure the catalyst is active. For solid catalysts, ensure proper activation. Consider switching to a more active catalyst such as methanesulfonic acid for higher reactivity.[2] |
| Insufficient reaction time or temperature | Monitor the reaction progress using techniques like GC or TLC. If the reaction has stalled, a modest increase in temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures. | |
| Presence of water in reactants | Use anhydrous ethanol and ensure all glassware is thoroughly dried before starting the reaction. | |
| Reaction Stalls Before Completion | Equilibrium has been reached | Implement a method for water removal, such as a Dean-Stark apparatus. Increase the molar excess of ethanol to further shift the equilibrium towards the product.[1] |
| Formation of Unidentified Byproducts | Reaction temperature is too high | Lower the reaction temperature to favor the desired kinetic product and minimize side reactions. |
| Catalyst is promoting side reactions | Consider using a milder or more selective catalyst. For instance, some heterogeneous catalysts may offer better selectivity compared to strong mineral acids. | |
| Difficulty in Product Purification | Incomplete neutralization of acid catalyst (for homogeneous catalysts) | During the work-up, ensure thorough washing with a base, such as a sodium carbonate solution, to completely remove the acid catalyst before distillation.[2] |
| Boiling points of impurities are close to the product | Employ fractional distillation with a high-efficiency column to achieve better separation. The boiling point of this compound is in the range of 142-146°C.[2] |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on how different catalysts and reactant molar ratios can influence the yield of this compound.
Table 1: Comparison of Catalyst Performance
| Catalyst | Type | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanesulfonic Acid | Homogeneous | Not Specified | Reflux | 1 | High Activity |
| Mn(CH₃SO₃)₂ | Heterogeneous | Not Specified | Reflux | 1 | Good Activity |
| Zn(CH₃SO₃)₂ | Heterogeneous | Not Specified | Reflux | 1 | Moderate Activity |
| Ni(CH₃SO₃)₂ | Heterogeneous | Not Specified | Reflux | 1 | Moderate Activity |
| Cu(CH₃SO₃)₂ | Heterogeneous | Not Specified | Reflux | 1 | Lower Activity |
| Amberlyst-15 | Heterogeneous | Not Specified | Not Specified | Not Specified | Excellent |
| Sulfated Zirconia | Heterogeneous | Not Specified | Room Temp | 1 | 97% (for cyclohexanone) |
Note: While specific yield percentages for all catalysts with isobutyraldehyde were not available in the cited literature, their relative activities are presented. The data for sulfated zirconia is for the acetalization of cyclohexanone and is included as a representative performance metric.
Table 2: Effect of Molar Ratio (Isobutyraldehyde:Ethanol) on Yield
| Molar Ratio | Effect on Yield |
| 1:2 | Stoichiometric ratio, may result in lower yields due to equilibrium limitations.[1] |
| 1:4 | Excess ethanol shifts the equilibrium, leading to an improved yield.[1] |
| 1:8 | Further excess of ethanol can maximize the yield by strongly favoring product formation.[1] |
Experimental Protocols
General Procedure for Acid-Catalyzed Synthesis of this compound
This protocol is a generalized procedure for the synthesis of this compound using an acid catalyst.
Materials:
-
Isobutyraldehyde (0.12 mol, 10 mL)
-
Anhydrous Ethanol (0.72 mol, 42 mL)
-
Acid Catalyst (e.g., methanesulfonic acid or a heterogeneous catalyst like Amberlyst-15)
-
Sodium Carbonate Solution (for neutralization if using a homogeneous catalyst)
-
Anhydrous Calcium Chloride or Sodium Sulfate (for drying)
-
Toluene (optional, for azeotropic removal of water)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Dean-Stark apparatus (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a reflux condenser, a thermometer, and a magnetic stirrer. If using a Dean-Stark apparatus for water removal, it should be placed between the flask and the condenser.
-
Charging Reactants: To the flask, add isobutyraldehyde and anhydrous ethanol.
-
Catalyst Addition: Introduce the selected acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction is typically carried out for 1 hour, but the progress should be monitored. If using a Dean-Stark apparatus, water will collect in the side arm.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, remove it by filtration.
-
If a homogeneous acid catalyst was used, transfer the mixture to a separatory funnel and wash it twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.
-
Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or sodium sulfate.
-
-
Purification: Remove the drying agent by filtration. Purify the crude product by fractional distillation, collecting the fraction that boils between 142-146°C.
Visualizations
Chemical Reaction Pathway
Caption: Acid-catalyzed mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for diagnosing and resolving low acetal yield.
References
Technical Support Center: Isobutyraldehyde Diethyl Acetal Formation
Welcome to the technical support center for the synthesis of isobutyraldehyde diethyl acetal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of this compound?
The formation of this compound is a reversible, acid-catalyzed nucleophilic addition of two equivalents of ethanol to isobutyraldehyde. The reaction proceeds through a hemiacetal intermediate. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of ethanol and/or removing the water formed during the reaction.[1][2]
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
-
Aldol Condensation: Isobutyraldehyde can react with itself in the presence of an acid or base catalyst to form an aldol addition product, which can subsequently dehydrate.
-
Cannizzaro Reaction: Although isobutyraldehyde has an alpha-hydrogen, under certain conditions (particularly with strong bases or high temperatures), it can undergo disproportionation to form isobutyl alcohol and isobutyric acid.
-
Ether Formation: The alcohol reagent (ethanol) can undergo acid-catalyzed dehydration to form diethyl ether, especially at elevated temperatures.
-
Polymerization: Aldehydes, including isobutyraldehyde, can be prone to polymerization, especially in the presence of acid catalysts.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] GC-MS allows for the separation and identification of the starting materials, the desired acetal product, and various side products. NMR spectroscopy can be used to observe the disappearance of the aldehyde proton signal and the appearance of the characteristic acetal proton signals.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction due to equilibrium. | The reaction is reversible. Increase the molar ratio of ethanol to isobutyraldehyde (e.g., 4:1 to 8:1) to shift the equilibrium towards the product.[1] Additionally, actively remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| Loss of volatile starting material. | Isobutyraldehyde is volatile (boiling point: 63-64 °C).[1] Ensure your reaction setup is well-sealed and that the condenser is efficient to prevent the loss of the aldehyde. |
| Suboptimal catalyst activity. | The choice and concentration of the acid catalyst are crucial. Stronger acids like methanesulfonic acid can be more effective than some metal methanesulfonates.[2] However, excessively strong acidic conditions can promote side reactions. Titrate the catalyst concentration to find the optimal balance. |
| Reaction time is too short. | Monitor the reaction by GC-MS or TLC to ensure it has reached completion before workup.[1] |
Issue 2: Presence of High-Boiling Point Impurities
Possible Cause: Aldol condensation of isobutyraldehyde is a likely cause of high-boiling point impurities. This is favored by both acidic and basic conditions.
Solutions:
-
Temperature Control: Maintain a lower reaction temperature to disfavor the aldol condensation pathway.
-
Catalyst Choice: While the acetal formation is acid-catalyzed, using a milder acid catalyst can reduce the rate of the competing aldol reaction.
-
Purification: The aldol products can typically be separated from the desired acetal by fractional distillation due to their higher boiling points.
Issue 3: Formation of Isobutyl Alcohol and Isobutyric Acid
Possible Cause: The presence of isobutyl alcohol and isobutyric acid suggests that a Cannizzaro reaction has occurred. This is more likely under strongly basic conditions but can be a competing pathway even with some acid catalysts at elevated temperatures.
Solutions:
-
Avoid Basic Conditions: Ensure that the reaction is not inadvertently carried out under basic conditions. If a basic wash is used during workup, it should be done carefully and at a low temperature.
-
Moderate Reaction Temperature: High temperatures can promote the Cannizzaro reaction. Maintain a controlled and moderate reaction temperature.
-
Purification: Isobutyric acid can be removed by a careful wash with a dilute sodium bicarbonate solution during the workup. Isobutyl alcohol can be separated by fractional distillation.
Issue 4: Presence of Diethyl Ether
Possible Cause: The formation of diethyl ether is due to the acid-catalyzed dehydration of the ethanol solvent.
Solutions:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature will minimize ether formation.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst to reduce the rate of ethanol dehydration.
Quantitative Data on Side Product Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence the product distribution. Note: This data is synthesized based on established chemical principles to demonstrate trends and is not from a single cited source.
| Catalyst | Temperature (°C) | Isobutyraldehyde:Ethanol Ratio | Acetal Yield (%) | Aldol Product (%) | Cannizzaro Products (%) | Diethyl Ether (%) |
| p-TsOH (0.5 mol%) | 40 | 1:4 | 85 | 10 | <1 | 4 |
| p-TsOH (0.5 mol%) | 70 | 1:4 | 70 | 20 | 2 | 8 |
| Amberlyst-15 | 40 | 1:4 | 90 | 5 | <1 | 4 |
| Amberlyst-15 | 70 | 1:4 | 80 | 12 | 1 | 7 |
| p-TsOH (0.5 mol%) | 40 | 1:8 | 92 | 5 | <1 | 2 |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general method for the synthesis of this compound.[2]
Materials:
-
Isobutyraldehyde (0.12 mol)
-
Anhydrous Ethanol (0.72 mol)
-
Acid Catalyst (e.g., methanesulfonic acid, catalytic amount)
-
Anhydrous Calcium Chloride
-
Sodium Carbonate Solution (5%)
Procedure:
-
Set up a three-necked flask with a thermometer, a reflux condenser, and a dropping funnel.
-
Add the anhydrous ethanol and the acid catalyst to the flask.
-
Slowly add the isobutyraldehyde to the stirred ethanol and catalyst mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Recover the excess ethanol by distillation.
-
Wash the organic phase twice with a 5% sodium carbonate solution, followed by one wash with water.
-
Dry the organic phase over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction at 142-146 °C.
Protocol 2: Minimizing Aldol Condensation
This protocol is optimized to reduce the formation of aldol condensation byproducts.
Key Modifications:
-
Catalyst: Use a solid acid catalyst like Amberlyst-15, which can be easily removed by filtration and may offer milder reaction conditions.
-
Temperature: Maintain a strict reaction temperature of 40-50 °C.
-
Water Removal: Employ a Dean-Stark apparatus to continuously remove water as it is formed.
Procedure:
-
Follow the setup for Protocol 1, but replace the reflux condenser with a Dean-Stark apparatus and a condenser.
-
Charge the flask with anhydrous ethanol, isobutyraldehyde, and Amberlyst-15 resin.
-
Heat the mixture to a gentle reflux, ensuring azeotropic removal of water.
-
Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and filter to remove the Amberlyst-15 catalyst.
-
Proceed with the workup and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying common side reactions.
References
Technical Support Center: Purification of Isobutyraldehyde Diethyl Acetal
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of isobutyraldehyde diethyl acetal from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude reaction mixture after the synthesis of this compound?
A1: The primary impurities typically include unreacted starting materials such as isobutyraldehyde and excess ethanol.[1] Water is a significant by-product of the reaction.[1] Other potential impurities are the acid catalyst used for the synthesis (e.g., methanesulfonic acid) and the unstable hemiacetal intermediate.[1][2]
Q2: Why is the removal of water crucial during the acetal synthesis reaction?
A2: The formation of this compound from isobutyraldehyde and ethanol is a reversible equilibrium reaction.[1] Water is produced as a by-product, and its presence can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired acetal.[1][3] Therefore, removing water as it forms is essential to drive the reaction to completion.[1]
Q3: What is the purpose of washing the organic phase with a sodium carbonate solution during the workup?
A3: The synthesis of acetals is typically catalyzed by an acid. The sodium carbonate wash is a crucial neutralization step to remove any residual acid catalyst from the reaction mixture.[2] This is important because the presence of acid, especially with any remaining water, can cause the acetal to hydrolyze back to the aldehyde and alcohol during the purification process.[1]
Q4: How can I effectively monitor the progress of the acetal formation reaction?
A4: The reaction can be monitored by tracking the consumption of the starting materials and the formation of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are effective for this, as they can separate and identify the volatile components based on their boiling points and mass spectra.[1] Thin Layer Chromatography (TLC) can also be used as a simpler and faster method to qualitatively observe the disappearance of the more polar isobutyraldehyde and the appearance of the less polar acetal product.[1]
Q5: What are the key physical properties to confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed by measuring its physical properties and comparing them to literature values. Key parameters include the boiling point, refractive index, and density.[4][5] Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the disappearance of the aldehyde C=O stretch and the appearance of C-O-C ether stretches characteristic of the acetal.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete Reaction: The reaction did not reach completion due to the presence of water, which shifts the equilibrium back to the reactants.[1][3] 2. Product Loss During Workup: The product may be lost during the aqueous wash steps if emulsions form or if separation is incomplete. 3. Hydrolysis: The acetal may have hydrolyzed back to the starting materials due to residual acid during workup or distillation.[1] | 1. Ensure Anhydrous Conditions: Use anhydrous ethanol and a method to remove water during the reaction (e.g., Dean-Stark apparatus or molecular sieves).[6] Use a sufficient excess of ethanol to drive the equilibrium forward.[1] 2. Optimize Workup: Allow sufficient time for layers to separate. To break emulsions, you can add brine (saturated NaCl solution). 3. Thorough Neutralization: Ensure the reaction mixture is thoroughly washed with a base (e.g., sodium carbonate solution) to remove all traces of the acid catalyst before distillation.[2] |
| Contamination with Isobutyraldehyde | 1. Incomplete Reaction: The reaction did not proceed to completion. 2. Inefficient Distillation: The distillation column may not have enough theoretical plates to separate the product from the lower-boiling isobutyraldehyde.[1] | 1. Optimize Reaction Conditions: See "Low Yield" solutions above. 2. Improve Distillation: Use a fractional distillation column with appropriate packing (e.g., Raschig rings or Vigreux indentations). Maintain a slow and steady distillation rate to ensure proper separation. Collect the fraction at the correct boiling range (135-142°C).[2][5] |
| Contamination with Ethanol | 1. Inefficient Distillation: Ethanol has a lower boiling point than the product and should be removed effectively during distillation. 2. Insufficient Washing: Excess ethanol may not have been fully removed during the aqueous washes. | 1. Perform a Fore-run: During distillation, collect an initial fraction at a lower temperature to remove the more volatile ethanol before collecting the main product fraction. 2. Thorough Washing: Ensure multiple aqueous washes are performed to extract the highly water-soluble ethanol from the organic layer. |
| Product is Cloudy or Wet | 1. Incomplete Drying: The drying agent (e.g., anhydrous CaCl₂, MgSO₄) was not sufficient to remove all dissolved water before distillation.[2] 2. "Wet" Glassware: Use of glassware that was not properly dried. | 1. Effective Drying: Use an adequate amount of a suitable drying agent. Allow sufficient contact time (e.g., 15-30 minutes with occasional swirling). Filter off the drying agent completely before proceeding to distillation. 2. Use Dry Apparatus: Ensure all distillation glassware is thoroughly dried in an oven before assembly. |
| Product Decomposes During Distillation | 1. Residual Acid: Traces of the acid catalyst can cause the acetal to decompose at the high temperatures required for distillation.[1] 2. Overheating: Distilling at a temperature significantly above the product's boiling point can lead to thermal decomposition. | 1. Complete Neutralization: Ensure the crude product is completely free of acid by washing with a basic solution until the aqueous layer is no longer acidic.[2] 2. Vacuum Distillation: If the product is thermally sensitive, consider performing the distillation under reduced pressure. This will lower the boiling point and reduce the risk of decomposition. |
Quantitative Data Presentation
The table below summarizes key physical properties of this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n₂₀/D) |
| This compound | C₈H₁₈O₂ | 146.23 | 135 - 138[5][7] | ~0.82 - 0.83[4][5] | ~1.390 - 1.396[5] |
| Isobutyraldehyde | C₄H₈O | 72.11 | ~63 - 64[1] | ~0.79 | ~1.373 |
| Ethanol | C₂H₆O | 46.07 | ~78.5 | ~0.789 | ~1.361 |
| Water | H₂O | 18.02 | 100 | ~0.998 | ~1.333 |
Experimental Protocol: Purification of this compound
This protocol outlines the standard procedure for the purification of this compound from the crude reaction mixture following an acid-catalyzed synthesis.
1. Quenching and Neutralization: a. Once the reaction is deemed complete, cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Add a sufficient volume of a saturated sodium carbonate (Na₂CO₃) solution to the funnel. d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. e. Allow the layers to separate. Test the pH of the aqueous (lower) layer to ensure it is basic (pH > 8). If not, repeat the wash. f. Drain and discard the aqueous layer.
2. Aqueous Washing: a. To remove residual salts and water-soluble impurities, wash the organic layer twice with deionized water.[2] b. For each wash, add an equal volume of water, shake, allow the layers to separate, and discard the aqueous layer. c. A final wash with brine (saturated NaCl solution) can help to break any emulsions and further dry the organic layer.
3. Drying the Organic Phase: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable anhydrous drying agent, such as anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).[2] Add the agent portion-wise until some of it no longer clumps together, indicating the water has been absorbed. c. Swirl the flask occasionally and let it stand for at least 15-20 minutes. d. Remove the drying agent by gravity filtration or by carefully decanting the liquid into a dry round-bottom flask suitable for distillation.
4. Fractional Distillation: a. Assemble a fractional distillation apparatus. Ensure all glassware is completely dry. b. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude product. c. Slowly heat the flask. d. Discard any low-boiling initial fractions (fore-run), which may contain residual solvent or unreacted isobutyraldehyde. e. Carefully collect the product fraction that distills at the expected boiling point of this compound (approximately 135-142°C at atmospheric pressure).[2][8] f. Stop the distillation before the flask goes to complete dryness to avoid the formation of potentially explosive peroxides and overheating of the residue.
5. Storage: a. Store the purified, colorless liquid in a tightly sealed container in a cool, well-ventilated area, away from heat and ignition sources.[7][9]
Mandatory Visualization
The following workflow diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 1741-41-9 [chemicalbook.com]
- 5. This compound, 1741-41-9 [thegoodscentscompany.com]
- 6. reddit.com [reddit.com]
- 7. This compound | 1741-41-9 [amp.chemicalbook.com]
- 8. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Low Conversion in Acetalization of Isobutyraldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acetalization of isobutyraldehyde. Below you will find troubleshooting guides and frequently asked questions to help diagnose and resolve issues leading to low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion rate for isobutyraldehyde acetalization consistently low?
A1: Low conversion in this reaction is typically traced back to one of three primary factors: the reversible nature of the reaction, steric hindrance, or catalyst inefficiency.[1] Acetal formation is an equilibrium process where water is a byproduct; its presence can shift the equilibrium back towards the starting materials, thus lowering the yield.[1][2] Furthermore, the bulky isopropyl group of isobutyraldehyde creates steric hindrance, which can slow down the nucleophilic attack by the alcohol.[1] Finally, an inappropriate or deactivated acid catalyst will fail to effectively promote the reaction.[3]
Q2: How can I effectively remove water from the reaction to drive the equilibrium towards the product?
A2: Continuous removal of water is crucial for achieving high yields.[2][4] Several effective methods can be employed:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, is a highly effective and classic method.[1][5]
-
Dehydrating Agents: Adding molecular sieves (e.g., 4Å) directly to the reaction flask can absorb the water as it is formed.[1]
-
Chemical Reagents: The use of trimethyl orthoformate can chemically remove water by reacting with it to form methanol and methyl formate.[6]
Q3: What type of acid catalyst is most effective for the acetalization of isobutyraldehyde?
A3: The choice of an acid catalyst is critical for the reaction's success.[3]
-
Homogeneous Catalysts: Strong Brønsted acids like methanesulfonic acid and p-toluenesulfonic acid (p-TSA) are highly effective due to their ability to readily protonate the carbonyl oxygen.[3] Methanesulfonic acid, in particular, shows very high activity.[7] However, these catalysts require a neutralization step during work-up and can be difficult to separate from the reaction mixture.[3]
-
Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15 or certain metal methanesulfonates (e.g., Mn(CH₃SO₃)₂) offer the significant advantage of simplified post-reaction work-up, as they can be easily filtered off and potentially recycled.[3][6][7] While their activity might be lower than their homogeneous counterparts, they avoid issues with corrosion and acidic waste streams.[7]
Q4: How does the molar ratio of alcohol to isobutyraldehyde impact the conversion rate?
A4: The molar ratio of the reactants significantly influences the product yield.[2] To shift the equilibrium in favor of the acetal, a large excess of the alcohol is commonly used.[2] Increasing the alcohol concentration enhances the probability of a successful collision with the activated aldehyde, pushing the reaction forward.[2] Molar ratios of alcohol to isobutyraldehyde ranging from 4:1 to 20:1 have been reported to improve yield significantly.[2]
Q5: I am observing the formation of byproducts. What is the likely cause and how can I minimize them?
A5: Byproduct formation often points to issues with reaction conditions, particularly temperature.[1] While heating is necessary to drive the reaction, excessively high temperatures can lead to side reactions. It is important to find an optimal temperature that promotes acetal formation without causing degradation of reactants or products. Monitoring the reaction by TLC or GC can help identify the appearance of impurities and allow for adjustment of the reaction time and temperature to favor the desired product under kinetic control.[1]
Troubleshooting Guide for Low Conversion
If you are experiencing low conversion, use the following logical diagram and table to diagnose the potential issue and find a corresponding solution.
Caption: Troubleshooting flowchart for diagnosing and resolving low acetal yield.
| Problem | Probable Cause | Recommended Solution |
| Reaction stalls or shows minimal product formation. | Ineffective water removal. The equilibrium is not being driven towards the product side.[1] | Employ a Dean-Stark apparatus for azeotropic removal of water. Alternatively, add activated 4Å molecular sieves to the reaction flask.[1][5] |
| Reaction is very slow or incomplete. | Insufficient catalyst activity or loading. The catalyst may be deactivated by moisture, or the amount may be too low to facilitate the reaction effectively, especially given the steric hindrance of isobutyraldehyde.[1][8] | Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading. Consider switching to a more potent catalyst like methanesulfonic acid or p-toluenesulfonic acid.[1][3][7] |
| Starting material (isobutyraldehyde) is recovered. | Unfavorable reactant stoichiometry. The concentration of the alcohol nucleophile is too low to effectively compete with the reverse reaction.[2] | Increase the molar ratio of alcohol to isobutyraldehyde to at least 4:1. Using the alcohol as the solvent is an effective strategy.[1][2] |
| Formation of dark-colored impurities or multiple products. | Reaction temperature is too high. Excessive heat can cause polymerization or other side reactions of the aldehyde.[1] | Optimize the temperature by running the reaction at the minimum temperature required for a reasonable rate (e.g., gentle reflux). Monitor the reaction closely to avoid prolonged heating after completion.[3][7] |
Catalyst Performance Data
The choice of acid catalyst significantly impacts reaction efficiency. The table below summarizes the relative performance of various catalysts in the acetalization of isobutyraldehyde with ethanol.
| Catalyst Type | Catalyst Name | Relative Activity | Key Considerations |
| Homogeneous | Methanesulfonic Acid | Highest | Very active, but requires neutralization and can cause corrosion.[3][7] |
| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | High | Widely used and effective; also requires neutralization.[3] |
| Heterogeneous | Mn(CH₃SO₃)₂ | Good | Solid catalyst, simplifies work-up, avoids corrosion.[3][7] |
| Heterogeneous | Zn(CH₃SO₃)₂ | Moderate | Lower activity compared to the manganese salt.[3][7] |
| Heterogeneous | Ni(CH₃SO₃)₂ | Lower | Less active among the tested metal methanesulfonates.[3][7] |
| Heterogeneous | Amberlyst-15 | Good to Excellent | Polymeric resin, easy to filter and reuse.[6] |
Experimental Protocols
General Protocol for Acetalization of Isobutyraldehyde
This protocol describes a general method for the synthesis of isobutyraldehyde diethyl acetal using a Dean-Stark apparatus for water removal.
Caption: Standard experimental workflow for isobutyraldehyde acetalization.
Materials:
-
Isobutyraldehyde (0.12 mol)
-
Anhydrous Ethanol (0.72 mol, 6-fold excess)[7]
-
Toluene (as azeotroping solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer.
-
Charging Reactants: To the flask, add isobutyraldehyde, anhydrous ethanol, and toluene.[3][7]
-
Catalyst Addition: Add a catalytic amount of the selected acid catalyst.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and reaction monitoring (e.g., GC analysis) indicates the consumption of the starting material.[1]
-
Work-up: After cooling the reaction mixture to room temperature, carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[7]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to yield the final acetal.[7]
References
Technical Support Center: Synthesis of Isobutyraldehyde Diethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isobutyraldehyde diethyl acetal, with a specific focus on effective water removal techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Water Removal: The formation of acetals is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2] | - Utilize a Drying Agent: Add a suitable drying agent in situ, such as anhydrous calcium chloride or 4Å molecular sieves, to sequester water as it is formed. - Employ Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to physically remove water from the reaction mixture.[3][4] - Use Excess Alcohol: Drive the equilibrium towards the product by using a significant excess of ethanol.[1] |
| Inactive or Insufficient Catalyst: An acid catalyst is essential for the reaction to proceed at a reasonable rate. The catalyst may be inactive due to moisture or used in an insufficient amount.[5][6] | - Use an Active Catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin like Amberlyst-15) is fresh and anhydrous. - Optimize Catalyst Loading: While catalytic amounts are needed, ensure sufficient catalyst is present. For solid acid catalysts, ensure proper activation.[6] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions could occur at excessively high temperatures. | - Maintain Appropriate Temperature: For reactions using a Dean-Stark trap, ensure the temperature is sufficient to allow for the azeotropic removal of water (e.g., refluxing toluene at ~110°C). For other methods, moderate heating is generally sufficient. | |
| Incomplete Conversion of Isobutyraldehyde | Insufficient Reaction Time: The reaction may not have reached equilibrium. | - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting material. Extend the reaction time if necessary. |
| Equilibrium Limitation: Even with water removal, the reaction may not proceed to 100% completion. | - Increase Excess of Ethanol: Further shift the equilibrium by increasing the molar ratio of ethanol to isobutyraldehyde.[1] | |
| Formation of Side Products | Aldol Condensation: Isobutyraldehyde can undergo self-condensation in the presence of acid, especially at higher temperatures. | - Control Reaction Temperature: Avoid excessive heating to minimize side reactions. - Slow Addition of Aldehyde: If self-condensation is a significant issue, consider adding the isobutyraldehyde slowly to the reaction mixture containing the alcohol and catalyst. |
| Polymerization: Strong acid catalysts can sometimes promote the polymerization of the aldehyde. | - Use a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst-15, which can be easily filtered off and may lead to cleaner reactions.[1][5] |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
A1: The formation of an acetal from an aldehyde and an alcohol is a reversible equilibrium reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials (isobutyraldehyde and ethanol), thus reducing the yield of the desired diethyl acetal.[1][2] Continuous removal of water is therefore essential to drive the reaction to completion and achieve a high yield of the product.[1][2]
Q2: What are the most common methods for removing water during the synthesis?
A2: The three most common and effective methods are:
-
Using an Excess of Alcohol: Employing a large excess of ethanol shifts the reaction equilibrium towards the product side.[1]
-
Azeotropic Distillation: This involves using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene). The water is continuously removed from the reaction mixture as it forms.[3][4]
-
In-situ Water Scavenging: Adding a drying agent directly to the reaction mixture, such as anhydrous calcium chloride or 4Å molecular sieves, which selectively absorbs the water produced.[2][7]
Q3: Which drying agent is best for this synthesis?
A3: Both anhydrous calcium chloride and 4Å molecular sieves are effective. Anhydrous CaCl₂ is a cost-effective option and has been reported to give yields of over 90%.[8] Molecular sieves, particularly 4Å, are highly efficient at trapping water molecules and can lead to high yields and quantitative conversions.[7] The choice may depend on the scale of the reaction, cost considerations, and the desired purity of the final product.
Q4: Can I use other acid catalysts besides sulfuric acid?
A4: Yes, a variety of acid catalysts can be used. While sulfuric acid is effective, solid acid catalysts like Amberlyst-15 are often preferred as they are less corrosive, easily separated by filtration, and can be recycled.[1][5] Other catalysts such as p-toluenesulfonic acid and methanesulfonic acid also show high activity.[2][5]
Q5: What is a typical work-up procedure for this reaction?
A5: A general work-up procedure involves:
-
Cooling the reaction mixture.
-
Neutralizing the acid catalyst, often by washing with a sodium carbonate or sodium bicarbonate solution.
-
Washing the organic layer with water to remove any remaining water-soluble impurities.
-
Drying the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by distillation to obtain the this compound.[2]
Quantitative Data on Water Removal Methods
The following table summarizes reported yields for the synthesis of this compound and related acetals using different water removal strategies and catalysts. It is important to note that direct comparison is challenging as reaction conditions vary between studies.
| Water Removal Method | Catalyst | Reactant Ratio (Aldehyde:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Excess Ethanol | Sulfuric Acid | 1:2.2 to 1:8 (optimal range) | 25 | 6 | 78 | [1] |
| Anhydrous CaCl₂ | Sulfuric Acid | 1:1.8-2.6 | 15-30 | - | >90 | [8][9] |
| Molecular Sieves (4Å) | p-Toluenesulfonic acid | - | Room Temp or 0 | - | High Yield, Quantitative Conversion | [7] |
| Dean-Stark Apparatus | Phosphoric or Sulfuric Acid | 1:2.2 to 1:8 | Reflux | - | 74 (based on aldehyde used), 92 (based on aldehyde converted) | [10] |
| Amberlyst-15 (Solid Acid) | Amberlyst-15 | - | 20 | 5.5 | 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis using Anhydrous Calcium Chloride
This protocol is adapted from a procedure for acetaldehyde diethyl acetal with reported high yields.[8][9]
Materials:
-
Isobutyraldehyde
-
Anhydrous Ethanol
-
Anhydrous Calcium Chloride (CaCl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Calcium Oxide (CaO) or Sodium Carbonate (Na₂CO₃) for neutralization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous ethanol and anhydrous calcium chloride.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Cool the flask in an ice bath and slowly add isobutyraldehyde dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight.
-
Neutralize the reaction mixture by adding calcium oxide or washing with a saturated sodium carbonate solution.
-
Filter the mixture to remove the hydrated calcium chloride and any neutralizing agent.
-
Purify the filtrate by distillation to obtain this compound.
Protocol 2: Synthesis using a Dean-Stark Apparatus
This protocol utilizes azeotropic distillation to remove water.
Materials:
-
Isobutyraldehyde
-
Ethanol
-
Toluene (or another suitable azeotroping agent)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add isobutyraldehyde, ethanol, toluene, and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene and excess ethanol by distillation.
-
Purify the remaining liquid by fractional distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis using a Dean-Stark apparatus.
Caption: Troubleshooting logic for low yield in acetal synthesis.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1299802A - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]
- 9. CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]
- 10. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
effect of steric hindrance on isobutyraldehyde diethyl acetal formation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the synthesis of isobutyraldehyde diethyl acetal, with a specific focus on the implications of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation challenging?
This compound is the product of a protection reaction where the aldehyde functional group of isobutyraldehyde is converted into an acetal. This is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions.[1] The formation can be challenging due to the chemical structure of isobutyraldehyde, which is a branched-chain aldehyde.[2]
Q2: What is steric hindrance and how does it specifically affect this reaction?
Steric hindrance is the obstruction of a chemical reaction due to the physical size of groups near the reaction center. In isobutyraldehyde, the bulky isopropyl group adjacent to the carbonyl carbon physically blocks the incoming ethanol molecules (nucleophiles).[3] This increases the activation energy required for the nucleophilic attack, slowing down the reaction rate compared to a linear aldehyde like n-butyraldehyde.[3]
Q3: What is the general mechanism for acid-catalyzed acetal formation?
The reaction proceeds in several reversible steps:
-
Protonation: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
-
Nucleophilic Attack (1st): An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms.
-
Hemiacetal Formation: This leads to the formation of a hemiacetal intermediate.
-
Water Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The water molecule departs, creating a resonance-stabilized oxonium ion.
-
Nucleophilic Attack (2nd): A second ethanol molecule attacks the oxonium ion.
-
Deprotonation: The final product, the diethyl acetal, is formed after the removal of a proton, regenerating the acid catalyst.
Q4: Why is it crucial to remove water from the reaction?
Acetal formation is a reversible equilibrium reaction.[3] Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials (isobutyraldehyde and ethanol), resulting in low conversion and poor yields of the desired acetal.[3] Therefore, active removal of water is essential to drive the reaction to completion.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Water Removal: The reaction equilibrium is not being driven towards the product. 2. Inactive Catalyst: The acid catalyst may be old, impure, or insufficient. 3. Insufficient Reaction Time: Due to steric hindrance, the reaction may be slower than anticipated. | 1. Use a Dean-Stark apparatus to azeotropically remove water. Ensure the apparatus is set up correctly and the solvent (e.g., toluene) is refluxing properly. Alternatively, add activated molecular sieves (e.g., 4Å) to the reaction mixture. 2. Use a fresh, active catalyst. Consider increasing the catalyst loading or switching to a stronger acid catalyst like p-Toluenesulfonic acid (p-TsOH). 3. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed. |
| Reaction is Very Slow or Stalls | 1. Steric Hindrance: The bulky isopropyl group of isobutyraldehyde is slowing the nucleophilic attack. 2. Low Reaction Temperature: The activation energy barrier is not being sufficiently overcome. 3. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow the reaction. | 1. While the structure cannot be changed, ensure all other parameters (catalyst, water removal, temperature) are optimal. 2. Gently increase the reaction temperature to enhance the rate, but be cautious of potential side reactions or decomposition. Ensure the solvent is refluxing steadily. 3. Use efficient magnetic or mechanical stirring to ensure the reaction mixture is homogeneous. |
| Product Decomposes During Workup | Acidic Conditions: Acetals are unstable in the presence of aqueous acid and can readily hydrolyze back to the aldehyde and alcohol. | 1. Before aqueous workup, carefully neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) until the pH is neutral or slightly basic. 2. Avoid any acidic washes during the extraction process. |
| Starting Material is Recovered Unchanged | 1. Reaction Not Initiated: Catalyst may not have been added or is completely inactive. 2. Very Wet Reagents/Solvent: Excess water from the start prevents the equilibrium from shifting. | 1. Double-check that the catalyst was added. Use a fresh batch of catalyst. 2. Use anhydrous ethanol and ensure the reaction solvent is dry. |
Quantitative Data Summary
The choice of acid catalyst significantly impacts the formation of this compound. The following table summarizes the relative performance of different catalysts.
| Catalyst Type | Catalyst Name | Relative Activity/Yield | Key Considerations |
| Homogeneous | Methanesulfonic Acid | Highest Activity | Highly effective but requires neutralization, can be corrosive, and is difficult to separate from the product.[1] |
| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | Good to Excellent Yield | A commonly used, effective catalyst for acetal formation. |
| Heterogeneous | Mn(CH₃SO₃)₂ | Good Activity | Offers simplified workup (can be filtered off) and potential for recycling.[1] |
| Heterogeneous | Zn(CH₃SO₃)₂ | Moderate Activity | Easier to handle than homogeneous acids.[1] |
| Heterogeneous | Ni(CH₃SO₃)₂ | Lower Activity | Less effective for this specific transformation compared to other methanesulfonates.[1] |
Experimental Protocols
Protocol: Synthesis of this compound using a Dean-Stark Apparatus
This protocol details a general method for the synthesis of this compound using an acid catalyst and azeotropic removal of water.
Materials:
-
Isobutyraldehyde
-
Anhydrous Ethanol (large excess)
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, methanesulfonic acid)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, Dean-Stark trap, and reflux condenser) and ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add isobutyraldehyde (e.g., 0.12 mol), a 5-6 fold molar excess of anhydrous ethanol (e.g., 0.72 mol), and toluene.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.01-0.05 mol% of p-TsOH).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, and TLC/GC analysis indicates the consumption of the starting aldehyde.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield the final this compound.
Mandatory Visualization
The following diagram illustrates how steric hindrance from the isopropyl group on isobutyraldehyde impedes the nucleophilic attack by ethanol, which is a key step in acetal formation.
Caption: Steric hindrance effect on acetal formation rate.
References
Technical Support Center: Optimizing Acetal Synthesis by Minimizing the Hemiacetal Intermediate
For researchers, scientists, and drug development professionals, the synthesis of acetals is a crucial reaction for protecting carbonyl groups. However, the accumulation of the hemiacetal intermediate can lead to incomplete reactions and lower yields. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize the hemiacetal intermediate and drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Why is the hemiacetal intermediate a problem in acetal synthesis?
A1: The formation of a hemiacetal is a reversible intermediate step in the synthesis of an acetal from a carbonyl compound and an alcohol.[1] While it is a necessary part of the reaction mechanism, the hemiacetal can be relatively stable, and the equilibrium may not favor the final acetal product.[2] This can result in a reaction mixture containing significant amounts of the starting material, the hemiacetal, and the desired acetal, leading to low yields and complex purification.
Q2: What is the fundamental principle to minimize the hemiacetal intermediate?
A2: To minimize the hemiacetal intermediate and favor the formation of the acetal, the reaction equilibrium must be shifted towards the products. According to Le Chatelier's principle, this is primarily achieved by removing one of the products as it is formed. In acetal synthesis, the by-product is water.[3][4] Therefore, the continuous removal of water is the most critical factor for driving the reaction to completion and achieving a high yield of the acetal.[3]
Q3: What are the most common methods for water removal in acetal synthesis?
A3: The two most common and effective methods for removing water during acetal synthesis are:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This technique involves refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene). The water-azeotrope vaporizes and is collected in the Dean-Stark trap, where the denser water separates and can be removed, while the solvent is returned to the reaction flask.[3][5]
-
Use of Dehydrating Agents: Molecular sieves (typically 3Å or 4Å) are commonly used to physically adsorb water from the reaction mixture.[6] Other chemical dehydrating agents, such as trialkyl orthoformates, can also be employed to react with the water produced.[7]
Q4: Can using an excess of the alcohol reactant help minimize the hemiacetal?
A4: Yes, using a large excess of the alcohol can also help to shift the equilibrium towards the acetal product, in accordance with Le Chatelier's principle.[4] This is a common strategy, often used in conjunction with water removal techniques.
Q5: Does the choice of acid catalyst affect the formation of the hemiacetal and acetal?
A5: The acid catalyst is essential for the reaction to proceed, as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[8] While the primary role of the catalyst is to accelerate the reaction, the choice and concentration of the acid can influence the overall reaction rate and potentially the position of the equilibrium. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids can be used.[7] The acidity of the catalyst has a significant impact on the reaction rate of acetalization and the yield of products.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Acetal Yield / Incomplete Reaction | Inefficient Water Removal: The equilibrium is not being effectively shifted towards the products. | Dean-Stark: Ensure the apparatus is set up correctly and that the solvent is forming an azeotrope with water. Check for leaks. Molecular Sieves: Use freshly activated molecular sieves of the correct pore size (3Å or 4Å). Ensure a sufficient quantity is used.[6] |
| Insufficient Catalyst: The reaction rate is too slow. | Increase the catalyst loading. Consider using a stronger acid catalyst.[9] | |
| Reversible Reaction Dominates: The reaction has reached equilibrium with significant amounts of starting material and hemiacetal remaining. | In addition to efficient water removal, try using a larger excess of the alcohol reactant. | |
| Steric Hindrance: Bulky starting materials (ketones or alcohols) can slow down the reaction. | Increase the reaction time and/or temperature. Consider using a less sterically hindered alcohol if possible. | |
| Reaction Stalls | Deactivated Catalyst: The catalyst may have been neutralized or degraded. | Add fresh catalyst. Ensure all reagents and solvents are anhydrous. |
| Water Accumulation: The water removal method is no longer effective. | Dean-Stark: Drain the collected water from the trap. Molecular Sieves: Add a fresh batch of activated molecular sieves. | |
| Formation of Side Products | High Reaction Temperature: Can lead to decomposition or side reactions of sensitive functional groups. | Optimize the reaction temperature. Use the lowest temperature at which a reasonable reaction rate is observed. |
| Strongly Acidic Conditions: Can cause degradation of acid-sensitive substrates. | Use a milder acid catalyst or a lower concentration of the strong acid. Consider using a heterogeneous catalyst for easier removal.[9] |
Quantitative Data
The selection of an appropriate acid catalyst is crucial for achieving high yields in acetal synthesis. The following table summarizes the performance of various acid catalysts in the formation of isobutyraldehyde acetal.
| Catalyst | Catalyst Type | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Methanesulfonic acid | Homogeneous | Ethanol | Not Specified | Not Specified | Excellent | [10] |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Not Specified | Not Specified | Not Specified | Widely reported as highly effective | [10] |
| Mn(CH₃SO₃)₂ | Heterogeneous | Ethanol | Not Specified | Not Specified | Good | [10] |
| Zn(CH₃SO₃)₂ | Heterogeneous | Ethanol | Not Specified | Not Specified | Moderate | [10] |
| Ni(CH₃SO₃)₂ | Heterogeneous | Ethanol | Not Specified | Not Specified | Moderate | [10] |
| Cu(CH₃SO₃)₂ | Heterogeneous | Ethanol | Not Specified | Not Specified | Low | [10] |
| Amberlyst-15 | Heterogeneous | Not Specified | Not Specified | Not Specified | Excellent | [10] |
| Mesoporous Sulfated Zirconia (m-SZ) | Heterogeneous | Methanol | Room Temp | 1 | 97% (for cyclohexanone) | [10] |
Note: Quantitative yield data for p-TSA and Amberlyst-15 specifically for isobutyraldehyde were not available in the cited literature; however, they are widely reported as highly effective catalysts for acetal formation. The data for m-SZ is for the acetalization of cyclohexanone and is included as a representative performance metric for this class of catalyst.[10]
Experimental Protocols
Protocol 1: Acetal Synthesis using a Dean-Stark Apparatus
This protocol describes the synthesis of 1,1-diethoxyhexane from hexanal and ethanol using p-toluenesulfonic acid (PTSA) as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Hexanal (1 equivalent)
-
Anhydrous Ethanol (≥ 10 equivalents)
-
p-Toluenesulfonic acid (PTSA) (0.01-0.05 equivalents)
-
Toluene (as azeotroping solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol and the azeotroping solvent (e.g., toluene).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the acid catalyst (PTSA) to the ethanol and stir until dissolved.
-
Slowly add hexanal to the stirred solution.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.[11]
-
Continue the reaction until no more water is collected or until reaction completion is confirmed by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel, wash with water, and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,1-diethoxyhexane.
Protocol 2: Acetal Synthesis using Molecular Sieves
This protocol provides a general method for acetal synthesis using molecular sieves as the dehydrating agent.
Materials:
-
Aldehyde or Ketone (1 equivalent)
-
Alcohol (2-5 equivalents or as solvent)
-
Acid catalyst (e.g., p-TSA, 0.05 equivalents)
-
Activated 3Å or 4Å molecular sieves
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution or triethylamine
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone, the alcohol, and the anhydrous solvent.
-
Add the activated molecular sieves to the flask.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude acetal.
-
Purify the product by flash column chromatography or distillation as required.
Visualizations
Caption: Reaction pathway for acid-catalyzed acetal formation.
Caption: A logical workflow for troubleshooting low acetal yields.
References
- 1. byjus.com [byjus.com]
- 2. xometry.com [xometry.com]
- 3. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Can't Acetals Form In Basic Conditions [sattasport.b-cdn.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
catalyst selection for efficient isobutyraldehyde diethyl acetal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the efficient synthesis of isobutyraldehyde diethyl acetal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Catalyst Inactivity: The chosen acid catalyst may have low activity or may have degraded.[1][2] 2. Unfavorable Equilibrium: The reversible nature of acetal formation is limiting the product yield. The water produced during the reaction can shift the equilibrium back to the reactants.[3] 3. Insufficient Reactant: The molar ratio of ethanol to isobutyraldehyde may be too low to drive the reaction forward.[3] | 1. Catalyst Selection & Handling: - For homogeneous catalysts, consider highly active options like methanesulfonic acid or p-toluenesulfonic acid.[1] - For heterogeneous catalysts, ensure proper activation and handling. Consider using Amberlyst-15 or sulfated zirconia for easier separation and potential reuse.[1] 2. Shift the Equilibrium: - Use a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture.[1] - Employ an excess of ethanol to push the equilibrium towards the product side.[3] 3. Optimize Reactant Ratio: - Increase the molar ratio of ethanol to isobutyraldehyde. Ratios of 1:2.2 to 1:8 (isobutyraldehyde to ethanol) are often effective, with some reports of up to 1:20.[3] |
| Difficult Product Purification | 1. Homogeneous Catalyst Residue: Strong acid catalysts like methanesulfonic acid can be challenging to separate from the reaction mixture, leading to contamination and corrosion.[1][2] 2. Side Product Formation: Undesired side reactions may be occurring, leading to impurities that are difficult to separate from the desired acetal. | 1. Catalyst Choice & Work-up: - Opt for a heterogeneous catalyst such as Amberlyst-15, which can be easily removed by filtration.[1] - If using a homogeneous catalyst, perform a neutralization step with a base (e.g., sodium carbonate solution) during the work-up, followed by thorough washing of the organic phase.[2] 2. Reaction Condition Optimization: - Monitor the reaction temperature and time to minimize the formation of byproducts. |
| Catalyst Deactivation (for heterogeneous catalysts) | 1. Water Poisoning: The water generated during the reaction can deactivate certain acid catalysts. 2. Coking/Fouling: Organic residues can block the active sites of the catalyst over time. | 1. Water Removal: - Ensure efficient water removal throughout the reaction. 2. Catalyst Regeneration: - Follow the manufacturer's instructions for regenerating the specific heterogeneous catalyst used. This may involve washing with solvents or calcination at elevated temperatures. |
Frequently Asked Questions (FAQs)
1. Which type of catalyst is better for this compound synthesis: homogeneous or heterogeneous?
Both homogeneous and heterogeneous catalysts can be effective.[1]
-
Homogeneous catalysts , such as methanesulfonic acid and p-toluenesulfonic acid, generally exhibit high catalytic activity.[1] However, their separation from the reaction mixture can be challenging and may require a neutralization step, which can lead to corrosive waste.[1]
-
Heterogeneous catalysts , like Amberlyst-15 and sulfated zirconia, offer the significant advantage of easy separation from the product through simple filtration.[1] This simplifies the purification process and allows for potential catalyst recycling, minimizing product contamination.[1][2]
The choice depends on the specific requirements of your synthesis, such as scale, desired purity, and the importance of catalyst reusability.
2. What is the typical molar ratio of isobutyraldehyde to ethanol?
While the stoichiometric ratio is 1:2, using a significant excess of ethanol is common practice to shift the reaction equilibrium towards the formation of the diethyl acetal.[3] Molar ratios of isobutyraldehyde to ethanol ranging from 1:2.2 to 1:8 are often employed, with some procedures using ratios as high as 1:20 to maximize the yield.[3]
3. How can I increase the yield of the reaction?
To increase the yield, you should focus on shifting the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of ethanol: This increases the concentration of one of the reactants, driving the reaction forward.[3]
-
Removing water: The formation of water is a byproduct, and its removal will prevent the reverse reaction from occurring.[3] A Dean-Stark apparatus is commonly used for this purpose.[1]
4. What are the recommended reaction conditions (temperature, time)?
The reaction is typically carried out at the reflux temperature of the solvent.[1] With a suitable catalyst and efficient water removal, the reaction can often be completed within an hour.[2] However, reaction time may vary depending on the specific catalyst and its loading.
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of this compound.
| Catalyst | Type | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Methanesulfonic Acid | Homogeneous | Suitable amount | Reflux | 1 | High Activity | [1][2] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Catalytic amount | Varies | Varies | Good to Excellent | [1] |
| Mn(CH₃SO₃)₂ | Heterogeneous | Suitable amount | Reflux | 1 | Good Activity | [1][2] |
| Zn(CH₃SO₃)₂ | Heterogeneous | Suitable amount | Reflux | 1 | Moderate Activity | [1][2] |
| Ni(CH₃SO₃)₂ | Heterogeneous | Suitable amount | Reflux | 1 | Lower Activity | [1][2] |
| Amberlyst-15 | Heterogeneous | - | Mild Conditions | - | Excellent Yields | [1] |
| Sulfated Zirconia (SZ) | Heterogeneous | - | Room Temperature | - | High Conversions | [1] |
Note: Quantitative yield data for p-TSA and Amberlyst-15 specifically for isobutyraldehyde were not available in the cited literature; however, they are widely reported as highly effective catalysts for general acetal formation.[1]
Experimental Protocols
General Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound using an acid catalyst.
Materials:
-
Isobutyraldehyde
-
Anhydrous Ethanol
-
Acid Catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid, or a heterogeneous catalyst like Amberlyst-15)
-
Sodium Carbonate Solution (for work-up with homogeneous catalysts)
-
Anhydrous Calcium Chloride or Sodium Sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Separator (e.g., Dean-Stark apparatus)
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reactant Charging: In a three-necked flask equipped with a thermometer, reflux condenser, and a separator, add isobutyraldehyde (e.g., 0.12 mol, 10 mL) and anhydrous ethanol (e.g., 0.72 mol, 42 mL).[2]
-
Catalyst Addition: Add a suitable amount of the selected acid catalyst.
-
Reaction: Heat the mixture under magnetic stirring to reflux for approximately 1 hour.[2] Collect the water generated during the reaction in the separator to drive the equilibrium towards acetal formation.[1]
-
Work-up:
-
Cool the reaction mixture.
-
Recover the excess ethanol, for instance, by distillation.[2]
-
If a homogeneous catalyst was used, wash the organic phase twice with a sodium carbonate solution and then once with water.[2] If a heterogeneous catalyst was used, filter it off.
-
Dry the organic phase with an anhydrous drying agent like CaCl₂ or Na₂SO₄.[2]
-
-
Purification: Purify the crude product by distillation, collecting the fraction at the appropriate boiling point (the boiling point of this compound is 142-146°C).[2]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Catalyst Selection Logic
Caption: Decision tree for catalyst selection in acetal synthesis.
References
preventing hydrolysis of isobutyraldehyde diethyl acetal during workup
Technical Support Center: Acetal Workup and Purification
Topic: Preventing Hydrolysis of Isobutyraldehyde Diethyl Acetal During Workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of this compound, with a focus on preventing its acid-catalyzed hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive during aqueous workup?
A1: this compound is a common protecting group for the isobutyraldehyde carbonyl functional group. Acetals are characterized by a carbon atom bonded to two alkoxy (-OR) groups. This functional group is highly stable in neutral to strongly basic conditions but is susceptible to rapid hydrolysis back to the original aldehyde (isobutyraldehyde) and alcohol (ethanol) in the presence of aqueous acid.[1][2][3] The workup phase often involves aqueous solutions to remove catalysts and byproducts; if any residual acid catalyst is present, or if the wash solutions are acidic, significant loss of product can occur.
Q2: Under what conditions is this compound stable?
A2: Acetals are robust and generally unreactive in neutral to strongly basic environments.[2][3][4] They are stable against nucleophiles, bases, organometallic reagents, hydrides, and most oxidizing and reducing agents.[4][5][6] The key to their stability is the absence of acid, particularly aqueous acid.[2][3]
Q3: What are the common indicators that my acetal is hydrolyzing during workup?
A3: The primary indicator of hydrolysis is the characteristic, pungent smell of the parent aldehyde, isobutyraldehyde. Other signs include:
-
The appearance of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to the more polar isobutyraldehyde.
-
Unexpected peaks in analytical data (e.g., ¹H NMR, GC-MS) corresponding to isobutyraldehyde after purification.
-
Significantly lower-than-expected product yield after the extraction and washing steps.
Troubleshooting Guide
Problem 1: I have a low yield of my acetal product after an aqueous workup, and I can smell the starting aldehyde.
-
Probable Cause: Accidental acid-catalyzed hydrolysis occurred during the washing or extraction steps. This is the most common failure mode and typically happens if the acidic catalyst from the reaction was not fully neutralized before or during the addition of water.
-
Solution: Always perform a neutralizing wash with a mild basic solution before washing with neutral water or brine. Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃) to quench the reaction mixture and wash the organic layer. This ensures any residual acid catalyst is neutralized, preventing hydrolysis. Minimize the contact time between the organic layer containing the acetal and any aqueous layer.
Problem 2: My product appears pure after workup but decomposes during silica gel chromatography.
-
Probable Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive acetals, especially if the solvent system contains trace amounts of water or an alcohol like methanol.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a basic additive, such as 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative, consider using neutral or basic alumina for chromatography.
-
Alternative Purification: If possible, purify the product by distillation to avoid contact with stationary phases altogether.
-
Recommended Reagents for Acetal Workup
The following table summarizes suitable reagents for the aqueous workup of this compound to ensure its stability.
| Reagent | Purpose | Typical Concentration | Key Considerations |
| Washing Solutions | |||
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralize residual acid catalyst | Saturated Aqueous | A mild and effective base for the initial quench and wash. |
| Dilute Sodium Carbonate (Na₂CO₃) | Neutralize residual acid catalyst | 5-10% Aqueous | A slightly stronger base than NaHCO₃, also highly effective. |
| Brine (Saturated NaCl) | Remove bulk water and break emulsions | Saturated Aqueous | Use after the basic wash to minimize water in the organic layer before drying. |
| Drying Agents | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Remove residual water from the organic layer | Add until free-flowing | A neutral, high-capacity drying agent. The safest choice. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Remove residual water from the organic layer | Add until free-flowing | Fast and efficient, but can be slightly acidic. Use with caution. |
| Anhydrous Calcium Chloride (CaCl₂) | Remove residual water from the organic layer | Add until free-flowing | Effective and has been used in acetal synthesis protocols. |
Detailed Experimental Protocol: Robust Workup for this compound
This protocol is designed to minimize the risk of hydrolysis during the isolation of the acetal.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to slow down any potential side reactions.
-
Quench with Base: Transfer the cold crude reaction mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be at least equal to the volume of the reaction mixture.
-
Extract the Product: Extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery.
-
Combine and Wash: Combine the organic layers in the separatory funnel.
-
Wash once more with a saturated aqueous NaHCO₃ solution to ensure complete neutralization of any acid.
-
Wash once with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together and swirls freely. Allow it to sit for 10-15 minutes.
-
Isolate the Product: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can then be purified further if necessary.
Workflow for Preventing Acetal Hydrolysis
The following diagram illustrates the recommended experimental workflow to safely isolate this compound while avoiding acidic conditions that lead to hydrolysis.
Caption: Recommended workup workflow for isolating acid-sensitive acetals.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Large-Scale Synthesis of Isobutyraldehyde Diethyl Acetal
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the large-scale synthesis of isobutyraldehyde diethyl acetal.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective Water Removal: The formation of this compound is a reversible reaction. The presence of the water byproduct will inhibit the forward reaction, preventing the formation of the acetal.[1][2] | • Utilize a Dean-Stark trap or similar apparatus to azeotropically remove water as it is formed. • Add molecular sieves to the reaction mixture to absorb water. • Use a dehydrating agent like trimethyl orthoformate, which reacts with water to form methanol and methyl formate.[3] |
| Insufficient Catalyst Activity: The chosen acid catalyst may not be active enough to promote the reaction efficiently at the desired temperature and reaction time.[2] | • Increase the catalyst loading. • Switch to a more active catalyst. For instance, methanesulfonic acid exhibits high activity.[4][5] If a solid catalyst is preferred for easier removal, consider options like Mn(CH₃SO₃)₂.[4][5] | |
| Inadequate Excess of Ethanol: The stoichiometry of the reaction requires two moles of ethanol for every mole of isobutyraldehyde. However, to shift the equilibrium towards the product, a significant excess of ethanol is necessary.[1] | • Increase the molar ratio of ethanol to isobutyraldehyde. Ratios of up to 1:20 have been reported, with common ranges being between 1:2.2 to 1:8.[1] Using ethanol as the solvent can also be an effective strategy.[2] | |
| Formation of Impurities | Side Reactions: Prolonged reaction times or high temperatures can lead to the formation of byproducts. Impurities in the starting materials can also contribute to the formation of unwanted side products.[6] | • Optimize the reaction time and temperature to minimize degradation.[6] • Ensure the purity of isobutyraldehyde and ethanol before use. • If reactants or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Difficulties in Product Isolation | Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation challenging.[6] | • Add a saturated brine solution to help break the emulsion. • Consider centrifugation if the emulsion is persistent. |
| Product Loss During Purification: The product may be lost during distillation due to improper technique or the presence of close-boiling impurities. | • Ensure efficient fractional distillation with a suitable column. • Collect the fraction at the expected boiling point of this compound (142-146°C).[4] | |
| Catalyst Deactivation (for heterogeneous catalysts) | Coke Formation: The accumulation of carbonaceous deposits (coke) on the catalyst surface can block active sites and reduce its effectiveness over time. | • Regenerate the catalyst through calcination in an oxygen-containing atmosphere. The specific temperature and duration will depend on the catalyst type. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is an acid-catalyzed nucleophilic addition-elimination reaction. The process begins with the protonation of the carbonyl oxygen of isobutyraldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1] An ethanol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate.[1] The hydroxyl group of the hemiacetal is subsequently protonated and eliminated as a water molecule, forming a resonance-stabilized carbocation. A second ethanol molecule then attacks this carbocation, and after deprotonation, the final this compound is formed, and the acid catalyst is regenerated.[1]
Q2: How critical is the removal of water from the reaction mixture?
A2: The removal of water is critical. The formation of the acetal is an equilibrium reaction, and water is a byproduct.[1][2] According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring the formation of more product. Failure to remove water will result in low yields as the reaction will not proceed to completion.[2]
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts, such as metal methanesulfonates (e.g., Mn(CH₃SO₃)₂), offer significant advantages in large-scale synthesis.[4][5] They are easily separated from the reaction mixture by filtration, which simplifies the workup process and allows for catalyst recycling.[4][5] This avoids the need for neutralization steps, which are typically required for homogeneous catalysts like methanesulfonic acid, and reduces corrosive waste streams.[5]
Q4: What is the optimal molar ratio of ethanol to isobutyraldehyde?
A4: While the stoichiometric ratio is 2:1, a large excess of ethanol is recommended to drive the reaction equilibrium towards the product.[1] Molar ratios of ethanol to isobutyraldehyde ranging from 2.2:1 to 8:1 are commonly used, and in some cases, ratios as high as 20:1 have been reported to improve yields.[1]
Q5: What are the key safety precautions to consider during the large-scale synthesis of this compound?
A5: this compound is a flammable liquid and vapor.[7] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[7] The process should be conducted in a well-ventilated area, and explosion-proof equipment should be used.[7] Personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn.[7] Isobutyraldehyde, a key starting material, is also highly flammable and can cause serious eye irritation. Proper grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[7][8]
Data Presentation
Table 1: Relative Catalytic Activity of Various Catalysts in the Synthesis of this compound
| Catalyst | Type | Relative Activity | Advantages | Disadvantages |
| Methanesulfonic acid | Homogeneous | Highest | High reaction rate.[4][5] | Requires neutralization, difficult to separate, and can cause corrosion.[5] |
| Mn(CH₃SO₃)₂ | Heterogeneous | High | Recyclable, avoids acid corrosion, and simplifies post-treatment.[4][5] | Lower activity compared to methanesulfonic acid.[4] |
| Zn(CH₃SO₃)₂ | Heterogeneous | Medium-High | Recyclable, avoids acid corrosion, and simplifies post-treatment.[4][5] | Lower activity compared to Mn(CH₃SO₃)₂.[4] |
| Ni(CH₃SO₃)₂ | Heterogeneous | Medium | Recyclable, avoids acid corrosion, and simplifies post-treatment.[4][5] | Lower activity compared to Zn(CH₃SO₃)₂.[4] |
| Cu(CH₃SO₃)₂ | Heterogeneous | Lower | Recyclable, avoids acid corrosion, and simplifies post-treatment.[4][5] | Lowest activity among the tested metal methanesulfonates.[4] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
1. Materials:
-
Isobutyraldehyde (0.12 mol)
-
Anhydrous Ethanol (0.72 mol)
-
Acid catalyst (e.g., methanesulfonic acid or a heterogeneous catalyst like Mn(CH₃SO₃)₂)
-
Sodium carbonate solution (for workup with homogeneous catalyst)
-
Anhydrous calcium chloride or other suitable drying agent
-
Toluene (optional, as an azeotroping agent)
2. Equipment:
-
Three-necked flask
-
Reflux condenser
-
Dean-Stark trap (or other water separator)
-
Magnetic stirrer and hot plate
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
3. Procedure:
-
Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap. If using toluene, pre-fill the trap with toluene.
-
Charging Reactants: To the flask, add isobutyraldehyde and anhydrous ethanol.
-
Catalyst Addition: Add the selected acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction for a predetermined time (e.g., 1 hour) or until no more water is collected.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, wash the organic phase twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.[4]
-
If a heterogeneous catalyst was used, separate it by filtration.[4]
-
Dry the organic phase over anhydrous calcium chloride.
-
-
Purification:
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation.
-
Collect the fraction boiling at 142-146°C.[4]
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. download.basf.com [download.basf.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Isobutyraldehyde Diethyl Acetal using GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is critical for the validity and reproducibility of experimental results. Isobutyraldehyde diethyl acetal, a common protecting group and synthetic intermediate, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for purity assessment, supported by a detailed experimental protocol for GC-MS analysis.
The primary method for synthesizing this compound involves the acid-catalyzed reaction of isobutyraldehyde with an excess of ethanol.[1][2] The reversible nature of this reaction necessitates careful control of conditions to maximize yield and purity.[1] Incomplete reactions or side reactions can lead to the presence of impurities that may interfere with subsequent synthetic steps.
Performance Comparison of Analytical Techniques
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[3][4] However, other methods can also be considered. The following table compares the performance of GC-MS with Gas Chromatography-Flame Ionization Detection (GC-FID), another common technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio after ionization and fragmentation.[4] | Separates compounds similarly to GC-MS, but detection is based on the ionization of analytes in a hydrogen-air flame. |
| Specificity | High: Provides structural information through characteristic fragmentation patterns, allowing for confident identification of the main component and unknown impurities.[4] | Low: Provides a signal proportional to the amount of carbon atoms entering the flame. It does not provide structural information. |
| Sensitivity | High: Can achieve low limits of detection (LOD) and quantification (LOQ), often in the low µM to nM range.[5] | High: Generally offers very good sensitivity for organic compounds. |
| Quantification | Excellent: Quantitative analysis is performed by integrating peak areas.[4] Using an internal standard can improve accuracy and precision.[3] | Excellent: Considered a robust and reliable method for quantifying organic analytes. |
| Application | Ideal for both qualitative (identification) and quantitative (purity) analysis. It is the preferred method for identifying unknown impurities. | Primarily used for quantitative analysis of known compounds when structural confirmation is not required. |
Potential Impurities in this compound
Based on its synthesis from isobutyraldehyde and ethanol, potential impurities may include:
-
Unreacted Starting Materials: Isobutyraldehyde, Ethanol
-
Reaction Intermediates: Isobutyraldehyde ethyl hemiacetal
-
By-products of Side Reactions: Products from self-condensation of isobutyraldehyde.
-
Residual Solvents/Reagents: Water, residual acid catalyst, or solvents used during workup (e.g., sodium carbonate solution wash).[2]
Experimental Protocol: GC-MS Purity Analysis
This section outlines a standard procedure for determining the purity of this compound using GC-MS.
1. Sample Preparation
-
Accurately prepare a 1000 ppm stock solution of the this compound sample in a suitable solvent, such as dichloromethane or ethanol.
-
Perform a serial dilution to create a working sample solution of approximately 10 ppm.
-
If using an internal standard for precise quantification, add a known concentration (e.g., 10 ppm) of a suitable standard (such as toluene or another non-interfering compound) to the sample.[5]
2. GC-MS Instrumentation and Parameters
| Parameter | Value/Setting |
| GC System | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Column | Capillary column such as DB-5ms or ZB-WAX plus (30-60 m length, 0.25 mm ID, 0.25 µm film thickness)[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 240°C[6] |
| Split Ratio | 20:1[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Oven Program | Initial: 40°C, hold for 5 min. Ramp: 10°C/min to 200°C, hold for 5 min. |
3. Mass Spectrometer Conditions
| Parameter | Value/Setting |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230°C[3] |
| Transfer Line Temp. | 250°C[3] |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | m/z 103, 101, 75, 73, 55[7] |
4. Data Analysis
-
Identification: The primary peak is identified as this compound by comparing its retention time and mass spectrum with a reference standard or library data. The mass spectrum is available in databases like ChemicalBook.[8] Impurities are identified by their respective mass spectra.
-
Purity Calculation: The purity is calculated based on the peak area percentage.
-
Purity (%) = (Peak Area of this compound / Total Peak Area of All Components) x 100
-
Illustrative Data Summary
The results of a typical GC-MS analysis can be summarized as follows:
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) | Identification Method |
| 1 | 3.5 | Ethanol | 0.05 | Mass Spectrum, Retention Time |
| 2 | 4.8 | Isobutyraldehyde | 0.15 | Mass Spectrum, Retention Time |
| 3 | 9.2 | This compound | 99.75 | Mass Spectrum, Retention Time |
| 4 | 11.5 | Unknown Impurity | 0.05 | Mass Spectrum |
Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound purity.
Caption: Workflow for GC-MS Purity Analysis of this compound.
References
- 1. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound(1741-41-9) MS [m.chemicalbook.com]
A Comparative Guide to the ¹H NMR Characterization of Isobutyraldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectroscopic data for isobutyraldehyde diethyl acetal. For comparative purposes, data for structurally related acetals, namely acetaldehyde diethyl acetal and butyraldehyde diethyl acetal, are also presented. Detailed experimental protocols and a visual representation of the signal assignments for this compound are included to facilitate a deeper understanding of its characterization.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and two common alternatives. The data is presented to allow for easy comparison of chemical shifts (δ), signal multiplicities, and coupling constants (J).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | a (-CH(OCH₂CH₃)₂) | 4.09 - 4.11 | d | 5.5 |
| b (-OCH₂CH₃) | 3.46 - 3.70 | m | - | |
| c (-CH(CH₃)₂) | 1.85 - 1.90 | m | 6.8 | |
| d (-OCH₂CH₃) | 1.19 - 1.23 | t | 7.1 | |
| e (-CH(CH₃)₂) | 0.91 - 0.93 | d | 6.8 | |
| Acetaldehyde Diethyl Acetal | -CH(OCH₂CH₃)₂ | 4.5 - 4.7 | q | 5.1 |
| -OCH₂CH₃ | 3.4 - 3.7 | m | - | |
| -CH(OCH₂CH₃)₂ | 1.25 | d | 5.1 | |
| -OCH₂CH₃ | 1.1 - 1.2 | t | 7.1 | |
| Butyraldehyde Diethyl Acetal | -CH(OCH₂CH₃)₂ | 4.3 - 4.4 | t | 5.5 |
| -OCH₂CH₃ | 3.3 - 3.6 | m | - | |
| -CH₂CH₂CH₃ | 1.3 - 1.6 | m | - | |
| -CH₂CH₂CH₃ | 0.8 - 1.0 | t | 7.3 |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H NMR data for liquid acetal samples.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the acetal sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
-
The sample is allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.
-
A standard single-pulse experiment is used with the following typical parameters:
-
Pulse width: 30 degrees
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Number of scans: 16
-
-
The chemical shifts are referenced to the residual chloroform peak at 7.26 ppm.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz).
-
Fourier transformation is applied to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected manually.
-
Chemical shifts, multiplicities, and coupling constants are determined from the processed spectrum.
Visualization of ¹H NMR Assignments for this compound
The following diagram illustrates the correlation between the protons in the this compound molecule and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation of ¹H NMR signals with the molecular structure.
A Comparative Guide to Isobutyraldehyde Diethyl Acetal and Other Acetal Protecting Groups
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount.[1] These chemical moieties temporarily mask a reactive functional group, allowing for selective reactions elsewhere in the molecule.[1] Among the various protecting groups for carbonyls, acetals are widely employed due to their stability in neutral to strongly basic environments and their susceptibility to cleavage under acidic conditions.[2][3][4] This guide provides a detailed comparison of isobutyraldehyde diethyl acetal with other common acetal protecting groups, supported by experimental data and protocols.
Overview of Acetal Protecting Groups
Acetals are geminal-diether derivatives of aldehydes or ketones, formed by reacting a carbonyl compound with two equivalents of an alcohol.[2][5] They are inert to bases, nucleophiles, oxidizing agents, and reducing agents, making them excellent choices for protecting aldehydes and ketones during various chemical transformations.[2][3] The stability of an acetal is influenced by both steric and electronic factors.[6][7] Increased steric hindrance around the acetal carbon generally slows the rate of both formation and cleavage. Electron-donating groups tend to stabilize the intermediate carboxonium ion formed during acid-catalyzed hydrolysis, thereby accelerating cleavage.[8][9]
This compound: A Profile
This compound is formed from isobutyraldehyde and ethanol. The presence of the bulky isopropyl group adjacent to the acetal center introduces significant steric hindrance. This steric bulk influences its reactivity and stability profile compared to acetals derived from less hindered aldehydes.
Key Properties:
Comparative Stability and Cleavage Conditions
The primary point of differentiation among acetal protecting groups is their relative stability to acidic hydrolysis. This allows for selective deprotection in molecules with multiple protected functional groups. The rate-determining step in the acid-catalyzed cleavage of acetals is the formation of a resonance-stabilized carboxonium ion.[8][9]
| Acetal Protecting Group | Structure of Aldehyde/Ketone Precursor | Relative Rate of Hydrolysis (Qualitative) | Typical Cleavage Conditions |
| Formaldehyde diethyl acetal | Formaldehyde | Fast | Mild aqueous acid (e.g., dilute HCl, acetic acid) |
| Acetaldehyde diethyl acetal | Acetaldehyde | Moderate | Mild to moderate aqueous acid |
| This compound | Isobutyraldehyde | Slow | Stronger acidic conditions or prolonged reaction times |
| Pivaldehyde diethyl acetal | Pivaldehyde | Very Slow | Harsh acidic conditions (e.g., conc. HCl, Lewis acids) |
| Benzaldehyde dimethyl acetal | Benzaldehyde | Slow | Moderate to strong acidic conditions[9] |
| Dimethyl acetal (from acetone) | Acetone | Moderate | Mild to moderate aqueous acid |
| 1,3-Dioxolane (from ethylene glycol) | Aldehyde or Ketone | Generally faster than acyclic acetals | Mild aqueous acid |
| 1,3-Dioxane (from 1,3-propanediol) | Aldehyde or Ketone | Slower than 1,3-dioxolanes | Mild to moderate aqueous acid |
Note: Relative rates are generalized and can be influenced by specific substrate and reaction conditions.
The increased steric hindrance of the isopropyl group in this compound makes it more stable towards acid hydrolysis compared to less hindered acyclic acetals like those derived from formaldehyde or acetaldehyde. This enhanced stability can be advantageous when milder deprotection conditions are required for other functional groups in the molecule.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in a laboratory setting. Below are typical protocols for the protection of a carbonyl group using this compound and its subsequent deprotection.
Protocol 1: Protection of a Carbonyl Group as this compound
This procedure outlines the formation of an acetal from isobutyraldehyde and ethanol.
Materials:
-
Isobutyraldehyde
-
Anhydrous Ethanol (large excess)[5]
-
Acid catalyst (e.g., methanesulfonic acid, p-toluenesulfonic acid)[12]
-
Dehydrating agent or apparatus for water removal (e.g., Dean-Stark trap)
-
Sodium carbonate solution
-
Anhydrous calcium chloride or magnesium sulfate[12]
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the carbonyl-containing substrate (1 equivalent), a large excess of anhydrous ethanol (e.g., 6-20 equivalents), and a catalytic amount of an acid catalyst.[5][12]
-
Heat the mixture to reflux.[12] Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench the catalyst by adding a weak base, such as a saturated sodium carbonate solution.[12]
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.[12]
-
Dry the organic phase over an anhydrous drying agent (e.g., anhydrous CaCl2).[12]
-
Filter and concentrate the solution under reduced pressure to obtain the crude acetal, which can be purified by distillation or chromatography.
Protocol 2: Deprotection of this compound
This protocol describes the cleavage of the acetal to regenerate the carbonyl group.
Materials:
-
Acetal-protected compound
-
Aqueous acid (e.g., dilute hydrochloric acid, acetic acid, or a Lewis acid like SnCl4 in the presence of water)[13]
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the acetal-protected compound in a suitable organic solvent (e.g., acetone).
-
Add an aqueous acid solution. The strength of the acid and the reaction temperature can be adjusted based on the stability of the acetal and the presence of other acid-sensitive groups.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected carbonyl compound, which can be further purified if necessary.
Visualization of Acetal Protection and Deprotection
The following diagrams illustrate the general workflow and the factors influencing the stability of acetal protecting groups.
Caption: General workflow for the use of acetal protecting groups in synthesis.
Caption: Key factors influencing the stability of acetal protecting groups.
Conclusion
The choice of an acetal protecting group is a critical decision in the design of a synthetic route. This compound offers a more robust alternative to simpler acyclic acetals due to the steric hindrance provided by its isopropyl group. This enhanced stability allows for its retention under conditions that might cleave less hindered acetals, thereby enabling greater synthetic flexibility. Researchers and drug development professionals can leverage this property to achieve chemoselectivity in complex syntheses. However, the increased stability also necessitates correspondingly more vigorous conditions for its removal, a factor that must be considered in the context of the overall molecular structure.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 1741-41-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 1741-41-9 [thegoodscentscompany.com]
- 11. This compound, 1741-41-9 [perflavory.com]
- 12. Page loading... [wap.guidechem.com]
- 13. mdpi.com [mdpi.com]
Stability Showdown: Isobutyraldehyde Diethyl Acetal vs. Benzaldehyde Dimethyl Acetal
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision in multi-step organic synthesis. The stability of these groups under various conditions dictates the success of a synthetic route. This guide provides a detailed, data-driven comparison of the stability of two common acetal protecting groups: isobutyraldehyde diethyl acetal, representing aliphatic acetals, and benzaldehyde dimethyl acetal, a key example of benzylidene acetals.
This comparison delves into the electronic and steric factors governing their stability, supported by available experimental data on their hydrolysis rates. Furthermore, detailed experimental protocols for assessing acetal stability are provided to aid in laboratory applications.
The Theoretical Framework: Electronic and Steric Effects on Acetal Stability
The stability of acetals is primarily dictated by their susceptibility to acid-catalyzed hydrolysis. Under acidic conditions, the reaction proceeds through a carbocation intermediate, and the rate-determining step is the formation of this intermediate.[1] Consequently, any structural feature that stabilizes this carbocation will accelerate hydrolysis and thus decrease the overall stability of the acetal.
Benzaldehyde dimethyl acetal is inherently less stable than This compound due to electronic effects. The phenyl group in benzaldehyde dimethyl acetal can stabilize the carbocation intermediate through resonance, delocalizing the positive charge across the aromatic ring. This resonance stabilization lowers the activation energy for the hydrolysis reaction, leading to a faster rate of cleavage.
In contrast, the isobutyl group in this compound is an alkyl group, which offers only weak inductive stabilization to the adjacent carbocation. The absence of resonance stabilization makes the formation of the carbocation intermediate less favorable, resulting in a slower hydrolysis rate and therefore, greater stability under acidic conditions.
Steric factors can also play a role. Increased steric bulk around the acetal carbon can hinder the approach of water molecules during hydrolysis, potentially increasing stability. However, in the case of these two molecules, the electronic effects are the predominant differentiating factor.
Quantitative Comparison of Hydrolysis Rates
| Acetal | Structure | Hydrolysis Half-life (t½) | Conditions | Reference |
| Benzaldehyde Dimethyl Acetal | C₆H₅CH(OCH₃)₂ | Not explicitly stated, but hydrolysis is rapid in acidic media. The equilibrium constant (Ke) for hydrolysis is given by Ke = exp(8.67 - 1880/T).[2] | Dioxane, Amberlite IR-120 catalyst, 298-328 K | [2] |
| Acetaldehyde Diethyl Acetal | CH₃CH(OC₂H₅)₂ | ~4 hours | pH 5 buffer with TFA | [2] |
| Simple Aliphatic Acetals | R-CH(OR')₂ (R=alkyl) | Generally stable, with hydrolysis occurring over hours to days depending on the specific structure and conditions. | Simulated gastric fluid | [3] |
Note: The data presented is compiled from different sources and should be interpreted with caution due to variations in experimental conditions. However, the general trend of higher stability for aliphatic acetals is consistently observed.
The provided data, though not a direct head-to-head comparison, strongly supports the theoretical prediction. Benzaldehyde dimethyl acetal's hydrolysis has been kinetically characterized, indicating its susceptibility to cleavage.[2] In contrast, aliphatic acetals like acetaldehyde diethyl acetal exhibit significantly longer half-lives under acidic conditions.[2] General studies on aliphatic acetals also confirm their relatively slow hydrolysis in simulated gastric fluid.[3]
Experimental Protocols
To quantitatively assess the stability of acetals, their acid-catalyzed hydrolysis rates can be determined. Below are two common methodologies.
Experimental Protocol 1: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction progress.
Materials:
-
Acetal of interest (this compound or benzaldehyde dimethyl acetal)
-
Deuterated solvent (e.g., D₂O or a mixture like CD₃CN/D₂O)
-
Acid catalyst (e.g., HCl or a buffer solution of known pH)
-
Internal standard (optional, for precise quantification)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the acetal in the deuterated solvent.
-
Prepare a stock solution of the acid catalyst in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the acetal stock solution and the internal standard (if used).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the hydrolysis by adding a known volume of the acid catalyst stock solution to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.
-
Monitor the disappearance of the characteristic signals of the acetal (e.g., the methine proton) and the appearance of the signals of the corresponding aldehyde and alcohol.
-
Integrate the relevant peaks in each spectrum.
-
Plot the natural logarithm of the acetal concentration (or its integral value relative to the internal standard) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k_obs.
Experimental Protocol 2: Determination of Hydrolysis Rate by Gas Chromatography (GC)
This method involves quenching the reaction at different time points and analyzing the composition of the mixture.
Materials:
-
Acetal of interest
-
Organic solvent (e.g., dioxane, acetonitrile)
-
Aqueous acid solution of known concentration
-
Quenching solution (a base, e.g., saturated sodium bicarbonate solution)
-
Internal standard
-
GC vials
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Prepare a reaction mixture containing the acetal, the organic solvent, and the internal standard in a thermostated vessel.
-
Initiate the reaction by adding the aqueous acid solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent if necessary.
-
Analyze the quenched samples by GC to determine the concentration of the remaining acetal relative to the internal standard.
-
Plot the concentration of the acetal versus time to determine the reaction rate. For a first-order reaction, a plot of ln([acetal]) vs. time will be linear.
-
Calculate the rate constant and half-life as described in the NMR protocol.
Visualizing the Stability Determinants
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Caption: Factors affecting the stability of acetals.
Conclusion
References
Validating the Structure of Isobutyraldehyde Diethyl Acetal: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of isobutyraldehyde diethyl acetal and its precursor, isobutyraldehyde, using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols offer a clear framework for the validation of the acetal structure.
The formation of an acetal from an aldehyde represents a key transformation in organic synthesis, primarily utilized as a protective group strategy for the carbonyl functionality. The conversion of isobutyraldehyde to this compound involves the reaction of the aldehyde with two equivalents of ethanol in the presence of an acid catalyst. This process fundamentally alters the molecule's structure, a change that is readily observable through spectroscopic analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for isobutyraldehyde and its diethyl acetal, providing a clear comparison to validate the structural transformation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The transformation from an aldehyde to an acetal results in distinct changes in the proton signals.
| Assignment | This compound Chemical Shift (δ, ppm) | Isobutyraldehyde Chemical Shift (δ, ppm) | Key Observations |
| Aldehydic Proton (-CHO) | Absent | ~9.6 | The disappearance of the highly deshielded aldehydic proton is a primary indicator of acetal formation. |
| Acetal Proton (-CH(OEt)₂) | ~4.5 | Absent | The appearance of a new signal in this region confirms the formation of the acetal methine proton. |
| Methylene Protons (-OCH₂CH₃) | ~3.5 (quartet) | Absent | A quartet signal arises from the methylene protons of the ethoxy groups, coupled to the methyl protons. |
| Methine Proton (-CH(CH₃)₂) | ~1.9 (multiplet) | ~2.5 (multiplet) | A slight upfield shift is observed for the methine proton upon acetal formation. |
| Methyl Protons (-OCH₂CH₃) | ~1.2 (triplet) | Absent | A triplet signal corresponding to the methyl protons of the ethoxy groups is a key feature of the acetal. |
| Isopropyl Methyl Protons (-CH(CH₃)₂) | ~0.9 (doublet) | ~1.1 (doublet) | The chemical shift of the isopropyl methyl protons remains relatively unchanged. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The conversion of the carbonyl carbon to the acetal carbon is a definitive marker of the reaction's success.
| Assignment | This compound Chemical Shift (δ, ppm) | Isobutyraldehyde Chemical Shift (δ, ppm) [1] | Key Observations |
| Carbonyl Carbon (-CHO) | Absent | ~204.9 | The highly downfield carbonyl carbon signal disappears completely upon acetal formation. |
| Acetal Carbon (-C(OEt)₂) | ~103 | Absent | The appearance of a signal in this region is characteristic of the acetal carbon. |
| Methylene Carbons (-OCH₂CH₃) | ~60 | Absent | Signals corresponding to the methylene carbons of the two ethoxy groups are observed. |
| Methine Carbon (-CH(CH₃)₂) | ~34 | ~41.1 | The methine carbon experiences an upfield shift after the conversion. |
| Methyl Carbons (-OCH₂CH₃) | ~15 | Absent | The methyl carbons of the ethoxy groups give rise to a new signal. |
| Isopropyl Methyl Carbons (-CH(CH₃)₂) | ~17 | ~15.5 | The chemical shift of the isopropyl methyl carbons shows a minor change. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most significant change upon acetal formation is the disappearance of the strong carbonyl absorption band.
| Functional Group | This compound (cm⁻¹) | Isobutyraldehyde (cm⁻¹) | Key Observations |
| C=O Stretch (Aldehyde) | Absent | ~1730 (strong) | The absence of the strong carbonyl peak is the most definitive evidence of acetal formation in an IR spectrum. |
| C-H Stretch (Aldehyde) | Absent | ~2820 and ~2720 | The characteristic C-H stretching bands of the aldehyde group are no longer present. |
| C-O Stretch (Acetal/Ether) | ~1100-1200 (strong, multiple bands) | Absent | The appearance of strong C-O stretching bands confirms the presence of the acetal and ether linkages. |
| C-H Stretch (Alkyl) | ~2850-2960 | ~2870-2970 | The alkyl C-H stretching vibrations are present in both molecules. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | This compound | Isobutyraldehyde | Key Observations |
| Molecular Ion (M⁺) | m/z 146 | m/z 72 | The molecular ion peak confirms the molecular weight of each compound. |
| Key Fragments | m/z 101 [M-OC₂H₅]⁺, m/z 73 [CH(OC₂H₅)₂]⁺, m/z 47 [CH₂OC₂H₅]⁺ | m/z 43 [C₃H₇]⁺, m/z 44 [C₂H₄O]⁺•, m/z 29 [CHO]⁺ | The fragmentation patterns are distinct and characteristic of each structure, with the acetal showing losses of ethoxy groups. |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and an acquisition time of 2-4 seconds.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a 30-45 degree pulse angle with an acquisition time of 1-2 seconds.
-
A relaxation delay of 2-5 seconds is recommended.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like isobutyraldehyde and its diethyl acetal, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Validation
The logical flow for validating the structure of this compound is depicted in the following diagram.
Figure 1. Workflow for the spectroscopic validation of this compound.
References
IR spectroscopy to confirm the formation of isobutyraldehyde diethyl acetal
For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy serves as a rapid and reliable tool to confirm the successful synthesis of isobutyraldehyde diethyl acetal from isobutyraldehyde. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to effectively utilize IR spectroscopy for reaction monitoring and product verification.
The conversion of an aldehyde to an acetal is a common protective group strategy in organic synthesis. The reaction of isobutyraldehyde with ethanol in the presence of an acid catalyst yields this compound. Monitoring this transformation is critical to ensure the complete consumption of the starting material and the formation of the desired product. IR spectroscopy is particularly well-suited for this purpose due to the distinct vibrational frequencies of the functional groups involved.
Distinguishing Reactant from Product: A Tale of Two Spectra
The key to confirming the formation of this compound lies in the disappearance of the characteristic aldehyde peaks and the appearance of new peaks corresponding to the acetal.
Isobutyraldehyde (Starting Material): The IR spectrum of isobutyraldehyde is dominated by two prominent features:
-
A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch , typically appearing in the region of 1740-1720 cm⁻¹ [1].
-
A characteristic pair of absorptions for the aldehyde C-H stretch , with one peak around 2880-2650 cm⁻¹ [1].
This compound (Product): Upon successful conversion to the acetal, these aldehyde-specific peaks will be absent. Instead, the IR spectrum of this compound will exhibit:
-
The complete disappearance of the strong C=O stretching vibration that was present in the starting material.
-
The disappearance of the aldehyde C-H stretching vibrations .
-
The appearance of multiple strong bands in the "fingerprint region," specifically between 1200 cm⁻¹ and 1000 cm⁻¹ . These absorptions are characteristic of the C-O-C stretching vibrations of the newly formed acetal linkage.
Quantitative Comparison of Key IR Absorptions
The following table summarizes the critical IR absorption frequencies for isobutyraldehyde and this compound, providing a clear basis for comparison.
| Functional Group | Vibration Type | Isobutyraldehyde (cm⁻¹) | This compound (cm⁻¹) |
| Aldehyde | C=O Stretch | ~1725 (Strong, Sharp) | Absent |
| Aldehyde | C-H Stretch | ~2870, ~2770 (Medium) | Absent |
| Acetal | C-O-C Stretch | Absent | ~1150, ~1050 (Multiple, Strong) |
| Alkyl | C-H Stretch | ~2970-2870 | ~2970-2870 |
This data clearly illustrates the expected spectral changes upon successful acetal formation. The disappearance of the strong carbonyl peak is the most definitive indicator of the reaction's completion.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Isobutyraldehyde
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde and an excess of anhydrous ethanol (typically 3-5 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound.
IR Spectroscopy Analysis
Sample Preparation (Liquid Film Method):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the liquid sample (either the starting isobutyraldehyde or the purified this compound) onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the "sandwiched" plates in the spectrometer's sample holder.[4][5][6][7]
Data Acquisition:
-
Record a background spectrum with the empty salt plates.
-
Acquire the IR spectrum of the sample over the range of 4000-600 cm⁻¹.
Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of confirming the reaction's success.
By following these protocols and comparative data, researchers can confidently employ IR spectroscopy to verify the formation of this compound, ensuring the integrity of their synthetic procedures.
References
- 1. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Lewis Acid Catalysts for Isobutyraldehyde Diethyl Acetal Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isobutyraldehyde diethyl acetal is a crucial step in various chemical processes, particularly in the protection of the isobutyraldehyde functional group. The efficiency of this reaction is highly dependent on the choice of an acid catalyst. This guide provides an objective comparison of various Lewis acid catalysts for this synthesis, supported by experimental data, to aid in catalyst selection for research and development.
Catalyst Performance Comparison
The selection of a suitable catalyst is paramount for optimizing the synthesis of this compound. The performance of several Lewis acid catalysts, including both homogeneous and heterogeneous systems, has been evaluated. The key metrics for comparison include catalyst type, reaction conditions, and the resulting conversion or yield of the desired acetal.
| Catalyst | Type | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| Methanesulfonic Acid (MSA) | Homogeneous | Catalytic amount | Reflux | 1 | High Activity[1][2] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Catalytic amount | Varies | Varies | Good to Excellent[1] |
| Mn(CH₃SO₃)₂ | Heterogeneous | Catalytic amount | Reflux | 1 | Good Activity[1] |
| Zn(CH₃SO₃)₂ | Heterogeneous | Catalytic amount | Reflux | 1 | Moderate Activity[1] |
| Ni(CH₃SO₃)₂ | Heterogeneous | Catalytic amount | Reflux | 1 | Lower Activity[1] |
| Cu(CH₃SO₃)₂ | Heterogeneous | Catalytic amount | Reflux | 1 | Lower Activity |
| Amberlyst-15 | Heterogeneous | ~1.40 g per 0.092 mol substrate | Reflux | 5 | ~65% (for 4-chlorobutyraldehyde diethyl acetal)[3] |
| Sulfated Zirconia (SZ) | Heterogeneous | Not specified | Room Temp | 1 | 97% (for cyclohexanone dimethyl acetal)[4] |
| Ruthenium Trichloride (RuCl₃) | Homogeneous | 5 mol % | Reflux | Not specified | 85% (for benzaldehyde dimethyl acetal)[5] |
Discussion of Catalyst Classes
Homogeneous Catalysts:
Strong Brønsted acids that act as Lewis acids in this context, such as methanesulfonic acid and p-toluenesulfonic acid, are highly effective in catalyzing the formation of this compound.[1] They readily protonate the carbonyl oxygen, activating the aldehyde for nucleophilic attack by ethanol.[1] However, their homogeneous nature presents challenges in separation from the reaction mixture, often requiring neutralization and extraction steps, which can lead to the generation of corrosive waste.[1] Ruthenium trichloride is another effective homogeneous catalyst that offers high chemoselectivity for the acetalization of aldehydes.[5]
Heterogeneous Catalysts:
Heterogeneous catalysts offer significant operational advantages, including ease of separation from the reaction mixture by filtration, which allows for catalyst recycling and minimizes product contamination.[1]
-
Amberlyst-15: This sulfonic acid-functionalized polystyrene resin is a widely used heterogeneous acid catalyst known for providing excellent yields under mild conditions.[1] Its macroporous structure facilitates substrate access to the acidic sites.[1]
-
Sulfated Zirconia (SZ): As a solid superacid, sulfated zirconia possesses both Brønsted and Lewis acid sites, contributing to its high catalytic activity in acetalization reactions.[1] Mesoporous forms of SZ offer a high surface area, leading to enhanced activity and high conversions, even at room temperature.[1][4] This catalyst is also robust and can be easily recovered and reused.[1]
Experimental Protocols
The following is a generalized procedure for the synthesis of this compound using a Lewis acid catalyst. This protocol can be adapted for the specific catalysts listed above, with adjustments to the work-up procedure based on whether the catalyst is homogeneous or heterogeneous.
Materials:
-
Isobutyraldehyde
-
Anhydrous Ethanol
-
Lewis Acid Catalyst (e.g., Methanesulfonic acid, Amberlyst-15, etc.)
-
Sodium Carbonate Solution (for homogeneous catalysts)
-
Anhydrous Calcium Chloride (or other suitable drying agent)
-
Standard laboratory glassware (three-necked flask, reflux condenser, Dean-Stark trap or water separator, thermometer, magnetic stirrer)
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a thermometer, a reflux condenser, and a Dean-Stark trap (or a similar water separator).[1]
-
Charging Reactants: In the flask, combine isobutyraldehyde (e.g., 0.12 mol, 10 mL) and a molar excess of anhydrous ethanol (e.g., 0.72 mol, 42 mL).[1]
-
Catalyst Addition: Add a catalytic amount of the selected Lewis acid.
-
Reaction: Heat the mixture to reflux with magnetic stirring. The water produced during the reaction will be collected in the water separator, driving the equilibrium towards the formation of the acetal.[1] Monitor the reaction progress (typically for 1 hour or until completion).[1]
-
Work-up:
-
Purification: Recover the excess ethanol, for instance, by distillation. Dry the organic phase using an anhydrous drying agent like calcium chloride.[2] Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (142-146°C).[2]
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
References
Comparative Reactivity of Isobutyraldehyde Diethyl Acetal in Acidic Media: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – A comprehensive guide detailing the relative reactivity of isobutyraldehyde diethyl acetal in acidic media has been published today, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of its performance against other common acetals, supported by experimental data and detailed protocols.
The stability of acetals in acidic environments is a critical consideration in various chemical processes, including their use as protecting groups in multi-step organic synthesis. Understanding the relative reactivity of different acetals allows for the selection of appropriate reaction conditions and the prediction of reaction outcomes. This guide focuses on this compound, a commonly used acetal, and evaluates its reactivity in the context of other aliphatic acetals.
Executive Summary
The acid-catalyzed hydrolysis of acetals is a fundamental reaction in organic chemistry. The reactivity of an acetal in acidic media is primarily governed by electronic and steric factors influencing the stability of the carbocation intermediate formed during the rate-determining step of the hydrolysis reaction. This guide presents a comparative analysis of the hydrolysis rate of this compound with other aliphatic diethyl acetals, namely those derived from formaldehyde, acetaldehyde, and pivaldehyde. The comparison is based on the principles of the Taft equation, which provides a quantitative framework for separating polar and steric effects of substituents on reaction rates.
Comparative Analysis of Reactivity
The rate of acid-catalyzed hydrolysis of diethyl acetals is significantly influenced by the structure of the parent aldehyde. The general trend in reactivity is dictated by the electronic and steric nature of the alkyl group attached to the carbonyl carbon.
Key Factors Influencing Reactivity:
-
Electronic Effects: Electron-donating groups stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis.
-
Steric Effects: Increased steric hindrance around the acetal carbon can impede the approach of water and the subsequent steps of the hydrolysis mechanism, generally leading to a slower reaction rate.
Based on the Taft equation, which correlates reaction rates with polar (σ*) and steric (E_s) substituent constants, the relative reactivity of aliphatic diethyl acetals can be predicted and rationalized.[1]
Table 1: Relative Hydrolysis Rates of Selected Diethyl Acetals in Acidic Media
| Acetal | Parent Aldehyde | Alkyl Group (R) | Polar Substituent Constant (σ*) | Steric Substituent Constant (E_s) | Predicted Relative Rate of Hydrolysis |
| Formaldehyde diethyl acetal | Formaldehyde | H | +0.49 | +1.24 | Base |
| Acetaldehyde diethyl acetal | Acetaldehyde | CH₃ | 0.00 | 0.00 | Slower |
| This compound | Isobutyraldehyde | CH(CH₃)₂ | -0.19 | -0.47 | Faster |
| Pivaldehyde diethyl acetal | Pivaldehyde | C(CH₃)₃ | -0.30 | -1.54 | Slower (due to dominant steric hindrance) |
Note: Predicted relative rates are based on the interplay of polar and steric effects as described by the Taft equation. A more negative σ indicates greater electron-donating character, while a more negative E_s indicates greater steric hindrance.*
From the data, it is evident that the isopropyl group of isobutyraldehyde is electron-donating (negative σ*), which would be expected to accelerate hydrolysis by stabilizing the carbocation intermediate. However, it also introduces more steric bulk (more negative E_s) compared to a methyl group. In the case of this compound, the electronic effect of the isopropyl group is significant, leading to a faster hydrolysis rate compared to acetaldehyde diethyl acetal. Conversely, the extreme steric hindrance of the tert-butyl group in pivaldehyde diethyl acetal is the dominant factor, resulting in a significantly slower hydrolysis rate despite the electron-donating nature of the group.
Signaling Pathways and Experimental Workflows
The mechanism of acid-catalyzed acetal hydrolysis proceeds through a series of protonation and cleavage steps, with the formation of a resonance-stabilized carbocation as the rate-determining step.
Caption: Acid-catalyzed hydrolysis of an acetal.
Experimental Protocols
The relative reactivity of acetals can be determined by monitoring the rate of their hydrolysis under acidic conditions. A common method involves tracking the disappearance of the acetal or the appearance of the aldehyde product over time using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or UV-Vis spectroscopy.
Kinetic Analysis of Acetal Hydrolysis via ¹H NMR Spectroscopy
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an acetal.
Materials:
-
Acetal of interest (e.g., this compound)
-
Deuterated solvent (e.g., D₂O or a mixture of CD₃CN and D₂O)
-
Acid catalyst (e.g., HCl or trifluoroacetic acid)
-
Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the acetal and the internal standard in the deuterated solvent in an NMR tube.
-
Initiation of Reaction: Add a known concentration of the acid catalyst to the NMR tube and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Acquisition: Monitor the decrease in the integral of a characteristic peak of the acetal (e.g., the acetal proton at ~4.5 ppm) and the increase in the integral of a characteristic peak of the product aldehyde (e.g., the aldehydic proton at ~9.6 ppm) relative to the integral of the internal standard.
-
Data Analysis: Plot the natural logarithm of the acetal concentration (or the integral ratio) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs). The second-order rate constant can be obtained by dividing k_obs by the concentration of the acid catalyst.[2]
Conclusion
The reactivity of this compound in acidic media is intermediate among simple aliphatic acetals. Its hydrolysis is accelerated by the electron-donating nature of the isopropyl group, but this effect is somewhat tempered by steric hindrance. This guide provides a foundational understanding for researchers to make informed decisions when utilizing this compound and other acetals in their experimental designs. The provided experimental protocol offers a reliable method for quantitatively assessing acetal reactivity.
References
A Comparative Guide to Analytical Methods for Quantifying Isobutyraldehyde Diethyl Acetal
For researchers, scientists, and drug development professionals requiring precise quantification of isobutyraldehyde diethyl acetal, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of the two primary chromatographic techniques suitable for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods hinges on factors such as sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is the most direct and common approach for the analysis of volatile and semi-volatile compounds like this compound. Given the volatile nature of this acetal, GC-based methods offer high sensitivity and resolution without the need for derivatization.
High-Performance Liquid Chromatography (HPLC) is a versatile technique but is generally better suited for non-volatile or thermally sensitive compounds. As this compound lacks a strong chromophore, direct UV detection is not feasible. Therefore, HPLC methods would necessitate a derivatization step, likely involving hydrolysis of the acetal to isobutyraldehyde, followed by reaction with a labeling agent such as 2,4-dinitrophenylhydrazine (DNPH) to enable UV-Visible detection. This indirect approach introduces additional sample preparation steps and potential sources of error.
The following table summarizes the key performance characteristics of GC-based methods for the analysis of compounds structurally related to this compound, providing a benchmark for expected performance.
| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.85 mg/L | 0.52 - 0.63 mg/L | 10 - 20 ppm (as aldehyde derivative) |
| Limit of Quantitation (LOQ) | 0.04 - 2.09 mg/L | 1.72 - 2.09 mg/L | 30 - 60 ppm (as aldehyde derivative) |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Typically >91% |
| Precision (%RSD) | < 10% | < 15% | < 15% |
Experimental Protocols
Detailed methodologies for the quantification of volatile compounds, including acetals and their aldehyde precursors, are provided below. These protocols are representative of the approaches that would be applied to the analysis of this compound.
Gas Chromatography - Flame Ionization Detection (GC-FID)
This method is suitable for the direct quantification of this compound in various sample matrices, particularly in alcoholic beverages and other liquid samples.
Sample Preparation: For liquid samples such as distilled spirits, direct injection is often possible after dilution with a suitable solvent (e.g., ethanol-water mixture) and the addition of an internal standard.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 8860 GC (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-FATWAX UI, 30 m × 0.25 mm, 0.25 µm[1]
-
Injector: Split/splitless, 250 °C, split ratio 30:1[1]
-
Carrier Gas: Helium, 1 mL/min, constant flow[1]
-
Oven Program: 40 °C (4 minutes), then 5 °C/min to 100 °C, then 10 °C/min to 200 °C (10 minutes)[1]
-
Detector Temperature: 250 °C[1]
-
Injection Volume: 0.5 µL[1]
Quantification: A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations. The concentration in unknown samples is determined by comparing the peak area of the analyte to the calibration curve, using an internal standard to correct for injection volume variations.
Gas Chromatography - Mass Spectrometry (GC-MS)
This method provides higher selectivity and definitive identification of this compound, which is particularly useful for complex matrices.
Sample Preparation: For trace analysis or in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte.[2] For liquid samples, direct injection after dilution may also be suitable.[3]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A series (or equivalent)
-
Mass Spectrometer: Agilent 5975C series (or equivalent)
-
Column: HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness[2]
-
Carrier Gas: Helium, constant flow rate of 0.8 mL/min[2]
-
Injector Temperature: 220 °C (for SPME desorption)[2]
-
Oven Program: 50 °C (2 min), then 30 °C/min to 120 °C, then hold at 200 °C for 10 min[2]
-
MSD Transfer Line Temperature: 250 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Quantification: Quantification is performed using a calibration curve prepared with pure standards of this compound. An isotopically labeled internal standard can be used to improve accuracy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
This method is an indirect approach that requires the conversion of this compound to its corresponding aldehyde, followed by derivatization.
Sample Preparation and Derivatization:
-
Hydrolysis: The sample containing this compound is subjected to acidic hydrolysis to convert the acetal to isobutyraldehyde.
-
Derivatization: The resulting isobutyraldehyde is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form the isobutyraldehyde-2,4-dinitrophenylhydrazone derivative.[4]
-
The derivative is then extracted with a suitable organic solvent (e.g., acetonitrile) for HPLC analysis.[4]
Instrumentation:
-
HPLC System: Standard HPLC with a UV-Vis detector
-
Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent[4]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v)[4]
-
Flow Rate: 2.0 mL/min[4]
-
Detection Wavelength: 360 nm (for the DNPH derivative)
-
Injection Volume: 20 µL
Quantification: A calibration curve is generated by injecting standard solutions of the isobutyraldehyde-DNPH derivative at different concentrations. The concentration of this compound in the original sample is calculated based on the peak area of the derivative in the sample chromatogram and the calibration curve, taking into account the stoichiometry of the hydrolysis and derivatization reactions.
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-based methods and an indirect HPLC method.
References
- 1. agilent.com [agilent.com]
- 2. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
A Comparative Study: Acyclic vs. Cyclic Acetals of Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the protection of carbonyl functionalities is a critical step in multi-step syntheses. Acetals serve as one of the most common and effective protecting groups for aldehydes and ketones due to their stability under neutral to strongly basic conditions.[1] The choice between an acyclic and a cyclic acetal can significantly impact the efficiency of a synthetic route, influencing reaction yields, stability, and the ease of deprotection. This guide provides a detailed comparative analysis of the acyclic diethyl acetal and the cyclic 1,3-dioxane acetal of isobutyraldehyde, supported by experimental data and protocols.
Executive Summary
Cyclic acetals, particularly six-membered rings like 1,3-dioxanes, generally exhibit greater thermodynamic stability compared to their acyclic counterparts. This increased stability is attributed to favorable entropic factors during their formation and reduced ring strain. While both acyclic and cyclic acetals are readily hydrolyzed under acidic conditions, the kinetics of this cleavage can differ, providing opportunities for selective deprotection. The selection of a specific acetal should be guided by the required stability towards various reaction conditions and the desired ease of removal.
Data Presentation: Synthesis and Properties
The following tables summarize the key parameters for the synthesis and physical properties of isobutyraldehyde diethyl acetal (acyclic) and 2-isopropyl-1,3-dioxane (cyclic).
Table 1: Synthesis Parameters
| Parameter | This compound (Acyclic) | 2-Isopropyl-1,3-dioxane (Cyclic) |
| Reactants | Isobutyraldehyde, Ethanol | Isobutyraldehyde, 1,3-Propanediol |
| Typical Catalyst | p-Toluenesulfonic acid (p-TSA), Sulfuric acid, Methanesulfonic acid | p-Toluenesulfonic acid (p-TSA), Amberlyst-15 |
| Solvent | Toluene, Benzene (for azeotropic water removal) | Toluene, Benzene (for azeotropic water removal) |
| Reaction Time | 1 - 6 hours | 2 - 6 hours |
| Typical Yield | High | Generally high, often >80% |
Table 2: Physical and Stability Properties
| Property | This compound (Acyclic) | 2-Isopropyl-1,3-dioxane (Cyclic) |
| Molecular Formula | C₈H₁₈O₂ | C₇H₁₄O₂ |
| Molecular Weight | 146.23 g/mol | 130.18 g/mol [2] |
| Boiling Point | 135-138 °C | Not readily available |
| Stability to Acid | Labile | Generally more stable than acyclic acetals[3] |
| Stability to Base | Stable[1] | Stable[4] |
| Hydrolysis Rate | Generally faster than cyclic acetals[3] | Generally slower than acyclic acetals[3] |
Experimental Protocols
Synthesis of this compound (Acyclic)
Materials:
-
Isobutyraldehyde (0.12 mol, approx. 10.9 g)
-
Anhydrous Ethanol (0.72 mol, approx. 33.2 g)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.5 mol%)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
-
The flask is charged with isobutyraldehyde, anhydrous ethanol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 1-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.
-
The organic layer is washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Synthesis of 2-Isopropyl-1,3-dioxane (Cyclic)
Materials:
-
Isobutyraldehyde (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
p-Toluenesulfonic acid (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.
-
To the flask, add isobutyraldehyde, 1,3-propanediol, a catalytic amount of p-toluenesulfonic acid, and a sufficient volume of toluene.[5]
-
The mixture is heated to reflux, and the water-toluene azeotrope is collected in the Dean-Stark trap.[5]
-
The reaction is monitored by TLC or GC until the starting aldehyde is consumed (typically 2-6 hours).[5]
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.[5]
-
The solvent is removed by rotary evaporation, and the crude product can be purified by vacuum distillation to obtain 2-isopropyl-1,3-dioxane.
Determination of Acid-Catalyzed Hydrolysis Rate
The rate of hydrolysis of acetals can be determined by monitoring the disappearance of the acetal or the appearance of the aldehyde over time using techniques like GC or NMR spectroscopy. The reaction is typically carried out in a buffered aqueous-organic solvent mixture at a constant temperature, and the reaction is initiated by the addition of a known concentration of a strong acid. The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the acetal concentration versus time.
Mandatory Visualization
Caption: Comparative workflow for acyclic and cyclic acetal synthesis.
Caption: General mechanism for acid-catalyzed acetal hydrolysis.
Discussion
Synthesis and Yield
Both acyclic and cyclic acetal formations are equilibrium reactions that are typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[6] The choice of alcohol or diol can influence the position of the equilibrium. The formation of a cyclic acetal from a diol is entropically more favorable than the formation of an acyclic acetal from two separate alcohol molecules. In the former, two reactant molecules (aldehyde and diol) form two product molecules (acetal and water), resulting in a smaller negative change in entropy compared to the latter, where three reactant molecules (aldehyde and two alcohols) form two product molecules. This thermodynamic advantage often translates to higher yields for cyclic acetals under similar reaction conditions.
Stability and Reactivity
The primary difference in reactivity between acyclic and cyclic acetals lies in their stability towards acid-catalyzed hydrolysis. Cyclic acetals, particularly six-membered 1,3-dioxanes, are generally more stable than their acyclic counterparts.[3] This enhanced stability can be attributed to conformational effects and the higher energy barrier for the formation of the oxocarbenium ion intermediate from a constrained cyclic system.
Conclusion
The choice between an acyclic and a cyclic acetal of isobutyraldehyde for use as a protecting group should be made based on the specific requirements of the synthetic route.
-
Acyclic acetals (e.g., diethyl acetal) are readily formed and are suitable for many applications. Their faster rate of hydrolysis can be advantageous when a facile deprotection is desired.
-
Cyclic acetals (e.g., 1,3-dioxane) offer greater thermodynamic stability and are often formed in higher yields. Their slower rate of hydrolysis makes them more robust protecting groups for reactions that require more forcing acidic conditions or when selective deprotection is necessary.
For applications demanding high stability, the 2-isopropyl-1,3-dioxane is the superior choice. However, if rapid and mild deprotection is a priority, this compound may be more appropriate. Researchers should consider these factors to optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isobutyraldehyde Diethyl Acetal
Essential Safety and Handling Guide for Isobutyraldehyde Diethyl Acetal
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper logistical management of this chemical.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H18O2[1] |
| Molecular Weight | 146.23 g/mol [1] |
| Appearance | Colorless clear liquid[2][3] |
| Boiling Point | 135 °C at 760 mmHg[2][3] |
| Flash Point | 22.78 °C (73.00 °F) - Closed Cup[2][3] |
| Specific Gravity | 0.826 - 0.832 @ 25 °C[2][3] |
| Vapor Pressure | 8.53 mmHg @ 25 °C[2][3] |
Operational Protocols: Handling and Storage
Objective: To outline the standard operating procedures for the safe handling and storage of this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Always wear chemical safety goggles with side-shields that conform to EN166 or NIOSH standards.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection : Wear impervious chemical-resistant gloves.[1] Inspect gloves for any signs of degradation or punctures before each use.
-
Skin and Body Protection : A flame-retardant lab coat or coveralls is required. For larger quantities or in case of potential splashes, wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[5]
-
Grounding : To prevent static discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment during transfer.[1][6]
-
Tools and Equipment : Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[1][6]
-
Avoiding Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][6] Smoking is strictly prohibited in the handling area.[1][6]
-
Container Management : Keep the container tightly closed when not in use.[1][6]
Storage Plan
-
Location : Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6]
-
Conditions : Keep containers tightly closed to prevent the escape of vapors.[1][6]
-
Incompatibilities : Store away from strong oxidizing agents, acids, and bases.[7][8]
Emergency and Disposal Protocols
Objective: To provide clear, step-by-step instructions for responding to emergencies and for the proper disposal of this compound.
First Aid Measures
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[1][6] Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[9]
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7] Seek immediate medical attention.
-
In Case of Inhalation : Move the individual to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[5][9]
-
In Case of Ingestion : Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[5][7]
Accidental Release Measures
-
Immediate Action : Evacuate the area and remove all sources of ignition.[10]
-
Ventilation : Ensure adequate ventilation.
-
Containment : For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[5][10] Do not use combustible materials like sawdust.[11]
-
Collection : Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[5][10]
-
Large Spills : For large spills, prevent the chemical from entering drains.[1][10] Dike the area to contain the spill.
Disposal Plan
-
Waste Classification : this compound is a flammable liquid and must be disposed of as hazardous waste.[12]
-
Procedure : Dispose of the chemical and any contaminated materials in an approved hazardous waste disposal facility.[1][6] All disposal activities must be in strict accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.[1]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 1741-41-9 [thegoodscentscompany.com]
- 3. This compound, 1741-41-9 [perflavory.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound, 5ML | Labscoop [labscoop.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. indenta.com [indenta.com]
- 11. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
